6-methoxybenzofuran-2-carboxylic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQELKSYGXWBQJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358835 | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50551-61-6 | |
| Record name | 6-Methoxy-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid and its 3-Methyl Analog
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 6-methoxybenzofuran-2-carboxylic acid and its derivative, 6-methoxy-3-methylbenzofuran-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Properties
A critical point of clarification is the distinction between two closely related compounds often associated with the name "this compound". The parent compound is this compound (CAS 50551-61-6), while a common derivative is 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4). This guide will address both compounds, clearly delineating their respective properties.
This compound
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50551-61-6 | [][2] |
| Molecular Formula | C₁₀H₈O₄ | [][2] |
| Molecular Weight | 192.17 g/mol | [] |
| IUPAC Name | 6-methoxy-1-benzofuran-2-carboxylic acid | [] |
| Melting Point | 206 °C | [3] |
| Boiling Point | 352.4±22.0 °C at 760 mmHg | [3] |
| Appearance | Pale yellow solid | |
| SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)O | [] |
| InChI | InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | [] |
6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
Table 2: Chemical Properties of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
| Property | Value | Source |
| CAS Number | 10410-29-4 | [4] |
| Molecular Formula | C₁₁H₁₀O₄ | [4] |
| Molecular Weight | 206.19 g/mol | [4] |
| IUPAC Name | 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | [4] |
| Appearance | ||
| SMILES | CC1=C(OC2=C1C=CC(=C2)OC)C(=O)O | [4] |
| InChI | InChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13) | [4] |
Spectroscopic Data
Experimental Protocols: Synthesis
The synthesis of benzofuran-2-carboxylic acids can be achieved through various methods, with the Perkin rearrangement being a notable approach.
General Synthesis via Perkin Rearrangement
The Perkin rearrangement involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide base to yield a benzofuran. This method can be adapted for the synthesis of this compound.
Experimental Workflow: Perkin Rearrangement
Caption: General workflow for the Perkin rearrangement synthesis.
Protocol:
-
A mixture of the starting 3-halocoumarin (e.g., 3-bromo-7-methoxy-2H-chromen-2-one) and a base such as sodium hydroxide is prepared in a solvent like ethanol.[2]
-
The reaction mixture is heated to reflux for a specified period, typically around 3 hours for conventional heating, or significantly less with microwave assistance.
-
Upon completion, the reaction mixture is cooled.
-
Acidification with a strong acid, such as hydrochloric acid, is performed to precipitate the carboxylic acid product.
-
The solid product is then collected by filtration, washed, and dried.
Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid as a Fruquintinib Intermediate
6-Methoxy-3-methylbenzofuran-2-carboxylic acid is a key intermediate in the synthesis of the anticancer drug Fruquintinib.[5] A common synthetic route involves the following steps:
Experimental Workflow: Synthesis of 6-Methoxy-3-methylbenzofuran-2-carboxylic Acid
Caption: Synthesis of the Fruquintinib intermediate.
Protocol:
-
A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid, acetic anhydride, and sodium acetate is heated to 135-145°C.[5]
-
After heating, the reaction mixture is cooled.
-
An aqueous workup is performed, often involving extraction with an organic solvent like methyl tertiary butyl ether.
-
The organic layers are combined, and the solvent is removed to yield the crude product.
-
Further purification steps, such as recrystallization or chromatography, may be employed to obtain the pure 6-methoxy-3-methylbenzofuran-2-carboxylic acid.
Biological Activity and Drug Development
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds for drug discovery.[6][7]
General Biological Activities of Benzofuran Derivatives
Benzofuran cores are present in numerous natural products and synthetic compounds that exhibit a variety of pharmacological effects, including:
-
Anticancer Activity: Many benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[6][8]
-
Anti-inflammatory Activity: Certain benzofuran compounds possess anti-inflammatory properties.
-
Antimicrobial Activity: Antibacterial and antifungal activities have been reported for several benzofuran derivatives.[6]
-
Antiviral Activity: Some derivatives have demonstrated potential as antiviral agents.[7]
Specific Biological Roles and Signaling Pathways
While specific signaling pathway involvement for this compound is not extensively documented, the broader class of benzofuran derivatives has been implicated in key cancer-related pathways. For instance, some benzofuran-based compounds have been identified as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial for tumor progression and angiogenesis.
Signaling Pathway: Benzofuran Derivatives as HIF-1 Inhibitors
Caption: Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.
Furthermore, certain benzofuran derivatives have been investigated as Lysine-specific demethylase 1 (LSD1) inhibitors, a promising target in cancer therapy.[9]
Conclusion
This compound and its 3-methyl derivative are valuable compounds in the field of medicinal chemistry. While the parent compound's properties are still being fully elucidated, its methylated analog has a well-established role as a crucial building block in the synthesis of the targeted anticancer drug, Fruquintinib. The broader class of benzofuran derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a range of diseases, with significant potential in oncology through the modulation of pathways such as HIF-1 signaling. Further research into the specific biological activities and mechanisms of action of these and related compounds is warranted to unlock their full therapeutic potential.
References
- 2. Cas 50551-61-6,6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | lookchem [lookchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. 6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid | C11H10O4 | CID 609890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative of interest in medicinal chemistry. Benzofuran scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document details the spectroscopic characterization, synthesis, and potential biological relevance of this compound, offering valuable insights for researchers engaged in drug discovery and development.
Physicochemical Properties and Structural Information
This compound (CAS No: 50551-61-6) possesses the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol .[3] The structure consists of a fused benzofuran ring system with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 50551-61-6 | [3] |
| Molecular Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | [3] |
| IUPAC Name | 6-methoxy-1-benzofuran-2-carboxylic acid | [3] |
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and methoxy protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-13 ppm).[4] The aromatic protons on the benzene ring will exhibit splitting patterns dependent on their substitution, and the proton on the furan ring will also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm.[4] The carbons of the aromatic and furan rings will appear in the aromatic region (δ 100-160 ppm), with the carbon attached to the methoxy group showing a characteristic upfield shift.
Table 2: Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) | Assignment |
| ~11.0 (br s, 1H) | -COOH |
| ~7.6 (d, 1H) | H-7 |
| ~7.5 (s, 1H) | H-3 |
| ~7.2 (d, 1H) | H-4 |
| ~7.0 (dd, 1H) | H-5 |
| ~3.9 (s, 3H) | -OCH₃ |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and benzofuran functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band around 1700 cm⁻¹.[5][6] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-O stretching bands for the ether and carboxylic acid will be present in the 1300-1000 cm⁻¹ region.[5][6]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid dimer) |
| ~3100 | C-H | Stretching (Aromatic) |
| ~1700 | C=O | Stretching (Carboxylic acid) |
| ~1600, ~1480 | C=C | Stretching (Aromatic) |
| ~1250 | C-O | Stretching (Aryl ether) |
| ~1200 | C-O | Stretching (Carboxylic acid) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 192, corresponding to its molecular weight.[3] Fragmentation patterns are expected to involve the loss of the carboxylic acid group (-COOH, 45 Da) and the methoxy group (-OCH₃, 31 Da).
Synthesis of this compound
Several synthetic routes can be envisioned for the preparation of this compound. A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[7]
Experimental Protocol: Perkin Rearrangement
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Appropriate 3-halo-6-methoxycoumarin
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the 3-halo-6-methoxycoumarin in ethanol.
-
Add a solution of sodium hydroxide in ethanol.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General workflow for the synthesis of this compound via Perkin rearrangement.
Potential Biological Activity and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, with many demonstrating significant potential as anticancer agents.[8][9] The mechanisms of action often involve interference with key cellular signaling pathways that regulate cell proliferation, survival, and inflammation. While specific studies on this compound are limited, its structural similarity to other biologically active benzofurans suggests it may also modulate these pathways.
Several key signaling pathways are frequently implicated in the therapeutic effects of benzofuran derivatives:
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been shown to inhibit the mTOR pathway, leading to the suppression of tumor growth.[10][11]
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and cell survival. Inhibition of the NF-κB pathway by benzofuran compounds can lead to anti-inflammatory and pro-apoptotic effects.[12][13][14][15][16]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting signals from the cell surface to the nucleus, regulating processes such as cell growth, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer, and some benzofuran derivatives have been found to modulate MAPK signaling.[17][18][19]
Caption: Potential signaling pathways targeted by benzofuran derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its structural elucidation based on predicted spectroscopic data and established synthetic methodologies. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential, particularly in the context of cancer and inflammatory diseases through the modulation of key signaling pathways. The information presented herein serves as a foundational resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. lookchem.com [lookchem.com]
- 4. myneni.princeton.edu [myneni.princeton.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Optimization and MAPK Pathway Activation Anticancer Mechanism of Polyisoprenylated Cysteinyl Amide Inhibitors [mdpi.com]
An In-depth Technical Guide to 6-Methoxybenzofuran-2-carboxylic Acid (CAS: 50551-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzofuran-2-carboxylic acid, with the Chemical Abstracts Service (CAS) number 50551-61-6 , is a heterocyclic organic compound belonging to the benzofuran class. The benzofuran scaffold is a common motif in many natural products and synthetic molecules with a wide range of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound and its derivatives, with a focus on its emerging role as a modulator of key biological pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 50551-61-6 | [2] |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Appearance | Pale yellow solid | [3] |
| Purity | >95% - 98% (as commercially available) | [3] |
| Canonical SMILES | COC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Synthesis
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for preparing analogous benzofuran-2-carboxylic acids. A common and effective method involves the Perkin rearrangement of a substituted coumarin, or the cyclization of a substituted salicylaldehyde with an alpha-haloacetate followed by hydrolysis.
Representative Experimental Protocol: Synthesis via Perkin Rearrangement
This protocol is adapted from general procedures for the synthesis of benzofuran-2-carboxylic acids.
Step 1: Synthesis of 7-Methoxycoumarin (Upstream Product)
The synthesis would typically start from a commercially available precursor like 2-hydroxy-4-methoxybenzaldehyde.[2]
Step 2: Halogenation of 7-Methoxycoumarin
The 7-methoxycoumarin is halogenated, typically brominated at the 3-position, to yield 3-bromo-7-methoxycoumarin.[2]
Step 3: Perkin Rearrangement to this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-7-methoxycoumarin (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a strong base, such as sodium hydroxide (3 equivalents), to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a pale yellow solid.[3]
Biological Activities and Therapeutic Potential
Derivatives of benzofuran-2-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
Monoacylglycerol Lipase (MAGL) Inhibition
Recent studies have highlighted the potential of benzofuran derivatives as inhibitors of monoacylglycerol lipase (MAGL).[6] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[7][8] The inhibition of MAGL also reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.[8]
A patent for piperazine derivatives as MAGL inhibitors mentions a compound incorporating the this compound moiety, indicating its utility as a scaffold in designing MAGL inhibitors.[6] While a specific IC₅₀ value for this compound is not provided, the patent discloses that compounds of the described formula have IC₅₀ values for MAGL inhibition ranging from 0.000001 µM to 25 µM.[6]
The following diagram illustrates the central role of MAGL in the endocannabinoid signaling pathway and the consequences of its inhibition.
Caption: MAGL Inhibition Pathway.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[5][9][10] The anticancer activity is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[11] For instance, a derivative of benzofuran-2-carboxamide showed potent anti-proliferative activity against several cancer cell lines, with the presence of a 6-methoxy group being crucial for its high potency.[5] Another study reported that a shikonin-benzo[b]furan derivative exhibited powerful anti-cancer activity against HT29 cells with an IC₅₀ value of 0.18 µM by inhibiting tubulin polymerization.[2]
The table below summarizes the anticancer activity of some benzofuran derivatives, highlighting the potential of this chemical class.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzofuran-2-carboxamide derivative (50g) | HCT-116 | 0.87 | [5] |
| HeLa | 0.73 | [5] | |
| A549 | 0.57 | [5] | |
| Shikonin-benzo[b]furan derivative (6c) | HT29 | 0.18 | [2] |
| 3-methylbenzofuran derivative (16b) | A549 | 1.48 | [5] |
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[4][12] Halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 200 µg/mL.[4] Some derivatives also exhibited antifungal activity against Candida species.[4]
Experimental Protocols
MAGL Inhibition Assay (General Protocol)
This is a generalized protocol for determining the in vitro inhibitory activity of compounds against MAGL.
-
Enzyme and Substrate Preparation: Recombinant human MAGL and a suitable substrate (e.g., 4-nitrophenyl acetate or a fluorogenic substrate) are prepared in an appropriate assay buffer (e.g., Tris-HCl buffer).
-
Inhibitor Preparation: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound at different concentrations.
-
Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate to each well.
-
Monitor the enzymatic reaction by measuring the absorbance or fluorescence at regular intervals using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay - General Protocol)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its core structure is featured in compounds with promising activity as MAGL inhibitors, anticancer agents, and antimicrobial agents. Further research to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. The synthetic routes and experimental protocols provided in this guide offer a foundation for researchers to advance the investigation of this intriguing molecule.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benzofuran carboxylic acid suppliers USA [americanchemicalsuppliers.com]
- 4. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
The Biological Versatility of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxybenzofuran-2-carboxylic acid is a heterocyclic organic compound that belongs to the benzofuran family. This core structure is a recurring motif in a multitude of biologically active natural products and synthetic molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities associated with this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While specific biological data for the parent compound, this compound, is limited in the available literature, this guide summarizes the activities of its closely related derivatives to provide a comprehensive understanding of its potential therapeutic applications.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The following tables summarize the available quantitative data for these activities.
Anticancer Activity
Benzofuran derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The introduction of different substituents onto the benzofuran scaffold has been shown to significantly influence their anticancer potency.
| Compound | Cell Line | Activity | Value | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | IC₅₀ | 6.3 ± 2.5 µM | [1] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Hepatocellular Carcinoma) | IC₅₀ | 3.8 ± 0.5 µM | [1] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | IC₅₀ | 3.5 ± 0.6 µM | [1] |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | MbtI (Salicylate Synthase) | IC₅₀ | 51.9 ± 10.1 µM | [2] |
Antimicrobial and Antifungal Activity
Halogenated derivatives of benzofurancarboxylic acids have shown notable activity against Gram-positive bacteria and pathogenic fungi.
| Compound | Microorganism | Activity | Value | Reference |
| Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240) | MIC | 50 - 200 µg/mL | [3] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Staphylococcus aureus (NCTC 4163, ATCC 25923, ATCC 6538, ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Bacillus subtilis (ATCC 6633), Bacillus cereus (ATCC 11778), Micrococcus luteus (ATCC 9341, ATCC 10240) | MIC | 50 - 200 µg/mL | [3] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Candida albicans, Candida parapsilosis | MIC | 100 µg/mL | [3] |
| 2-Salicyloylbenzofuran derivative 8h | S. faecalis, MSSA, MRSA | MIC | 0.06–0.12 mM | [4] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.
Pim-1 Kinase Signaling Pathway
Several benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of Pim-1 can lead to the induction of apoptosis in cancer cells.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.
BMP-2 Signaling Pathway
Certain 6-methoxybenzofuran derivatives have been found to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2), making them potential candidates for treating osteoporosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Pim-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Pim-1 kinase, a specific substrate (e.g., a peptide substrate), and ATP in a suitable kinase buffer.
-
Compound Addition: Add varying concentrations of the this compound derivative to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and anti-inflammatory agents, as well as their possible application in the treatment of bone-related disorders. The provided experimental protocols offer a foundation for the further investigation and characterization of these compounds. Future research should focus on elucidating the specific molecular targets and further optimizing the benzofuran scaffold to enhance potency and selectivity for the development of novel therapeutic agents.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Both natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic properties, including antiviral, antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[1][2] The inherent versatility of this heterocyclic system allows for extensive structural modifications, making it an attractive template for drug discovery campaigns.
This guide focuses on the discovery of derivatives based on the 6-methoxybenzofuran-2-carboxylic acid core. We will explore various synthetic pathways, detail key experimental protocols, and present quantitative biological data for derivatives exhibiting potential as anticancer, antitubercular, and antimicrobial agents. Furthermore, we will delve into structure-activity relationships (SAR) and visualize key mechanisms of action to provide a comprehensive overview for researchers in the field.
Synthetic Strategies and Experimental Workflows
The synthesis of substituted benzofuran-2-carboxylic acid derivatives often involves multi-step reaction sequences, starting from commercially available precursors. Key strategies include intramolecular cyclization, halogenation, and functional group interconversion to generate a diverse library of compounds.
Caption: Generalized workflow for the synthesis of benzofuran derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide [1] This protocol describes the conversion of a carboxylic acid to a carboxamide, a common step in creating derivatives for biological screening.
-
Acid Chloride Formation: To a solution of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid in a dry solvent (e.g., dichloromethane), add oxalyl chloride dropwise at 0 °C.
-
Amidation: After stirring, the solvent is evaporated under reduced pressure. The resulting crude acid chloride is dissolved in an appropriate solvent and slowly added to a cooled solution of ammonium hydroxide.
-
Purification: The reaction mixture is stirred, and the resulting precipitate is filtered, washed with water, and dried to yield the target carboxamide. The product is often purified further by recrystallization.
Protocol 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [3] This protocol outlines a two-step synthesis involving a one-pot cyclization followed by hydrolysis.
-
Cyclization/Ester Formation: Commercially available methyl 3,5-dihydroxybenzoate is dissolved in dry DMF. Propargyl bromide, anhydrous K₂CO₃, KI, and CuI are added under a nitrogen atmosphere. The mixture is heated (e.g., at 75 °C for 24 h). This reaction proceeds via a phenyl propargyl ether intermediate, which undergoes a Claisen rearrangement to form the 2-methylbenzofuran ester derivative.[3] The product is isolated by extraction with ethyl acetate.
-
Hydrolysis: The methyl ester derivative is dissolved in a mixture of methanol and water containing NaOH. The solution is stirred at an elevated temperature (e.g., 55 °C for 6 h). After removing methanol under vacuum, the pH is adjusted to 3-4 with 1 M HCl to precipitate the carboxylic acid, which is then collected by filtration.[3]
Protocol 3: Synthesis of Aminoalkyl Derivatives of Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate [4] This procedure involves bromination of the 2-methyl group followed by nucleophilic substitution.
-
Bromination: Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is dissolved in a solvent like CCl₄. N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added. The mixture is refluxed until the reaction is complete.
-
Condensation with Amines: The resulting methyl 6-bromo-(2-bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate is dissolved in acetone. An appropriate amine and powdered anhydrous K₂CO₃ are added, and the mixture is stirred.
-
Purification and Salt Formation: The product is purified by column chromatography. The final amino derivatives are often converted to their hydrochloride salts by dissolving in a suitable solvent and treating with HCl.
Biological Activity and Therapeutic Potential
Derivatives of the benzofuran carboxylic acid scaffold have been investigated for several therapeutic applications, with promising results in oncology, infectious diseases, and beyond.
Anticancer Activity
Several bromo-derivatives of benzofuran have shown significant and selective cytotoxic activity against various human cancer cell lines.[1][5] The mechanism often involves the induction of apoptosis.
Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines [1][5]
| Compound ID | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 1c | K562 (Leukemia) | 2.5 ± 0.2 |
| MOLT-4 (Leukemia) | 2.0 ± 0.1 | |
| HeLa (Cervical) | 3.0 ± 0.2 | |
| 1e | K562 (Leukemia) | 3.0 ± 0.3 |
| MOLT-4 (Leukemia) | 3.0 ± 0.2 | |
| HeLa (Cervical) | 4.0 ± 0.3 | |
| 2d | K562 (Leukemia) | 4.0 ± 0.3 |
| MOLT-4 (Leukemia) | 4.0 ± 0.2 | |
| HeLa (Cervical) | 5.0 ± 0.4 | |
| 3a | K562 (Leukemia) | 10.0 ± 0.5 |
| MOLT-4 (Leukemia) | 10.0 ± 0.6 | |
| HeLa (Cervical) | 15.0 ± 0.8 | |
| 3d | K562 (Leukemia) | 10.0 ± 0.7 |
| MOLT-4 (Leukemia) | 10.0 ± 0.5 |
| | HeLa (Cervical) | 15.0 ± 0.9 |
Data represents the mean ± SD from multiple experiments.
Caption: Proposed apoptotic pathway activated by cytotoxic benzofurans.[5]
Antitubercular Activity
A key strategy in developing new antitubercular agents is the identification of compounds that inhibit novel mycobacterial targets. Salicylate synthase (MbtI) is an essential enzyme for iron acquisition in Mycobacterium tuberculosis and represents a promising target.[3]
Table 2: Inhibition of Mycobacterial Salicylate Synthase (MbtI) [3]
| Compound | Target | IC₅₀ (µM) | % Residual Activity at 100 µM |
|---|---|---|---|
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid (1) | MbtI | 51.9 ± 10.1 | 34.5 ± 10.1 |
| Methyl Ester Derivative (2) | MbtI | > 100 | 82.5 ± 11.1 |
The data highlights the necessity of the free carboxylic acid for inhibitory activity.
Caption: Inhibition of the MbtI enzyme in the mycobacterial iron acquisition pathway.
Antimicrobial and Antifungal Activity
Certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated notable activity against Gram-positive bacteria and pathogenic yeasts.[6]
Table 3: Antimicrobial Activity of Benzofuran Derivatives [6]
| Compound ID | Microorganism | MIC (µg/mL) |
|---|---|---|
| III | Staphylococcus aureus (Gram +) | 50 - 200 |
| Candida albicans (Yeast) | 100 | |
| Candida parapsilosis (Yeast) | 100 | |
| IV | Staphylococcus aureus (Gram +) | 50 - 200 |
| VI | Staphylococcus aureus (Gram +) | 50 - 200 |
| | Candida albicans (Yeast) | 100 |
Structure-Activity Relationship (SAR) Analysis
The biological data gathered from these derivatives allows for the formulation of key structure-activity relationships that can guide future optimization efforts.
-
Importance of Halogenation: The introduction of bromine atoms, particularly onto a methyl or acetyl group attached to the benzofuran system, consistently increases cytotoxic activity against cancer cells.[1][5]
-
Role of the Carboxylic Acid: For antitubercular activity via MbtI inhibition, a free carboxylic acid is essential. The corresponding methyl ester is significantly less active, suggesting a critical interaction of the carboxylate group with the enzyme's active site.[3]
-
Substituent Positions: In one series of anticancer compounds, the specific arrangement of an acetyl group at the 2-position and a bromomethyl group at the 3-position was found to be crucial for both the activity and selectivity of the lead compound.[1]
Conclusion
The this compound scaffold and its related structures are exceptionally versatile platforms for the discovery of new therapeutic agents. Through straightforward and adaptable synthetic protocols, a wide range of derivatives can be generated. These compounds have demonstrated potent and varied biological activities, including selective cytotoxicity against cancer cells through apoptosis induction, inhibition of essential enzymes in M. tuberculosis, and broad-spectrum antimicrobial effects. The clear structure-activity relationships identified provide a logical framework for the rational design of next-generation derivatives with enhanced potency and improved pharmacological profiles. This body of research underscores the continued importance of the benzofuran core in modern drug discovery.
References
Spectroscopic Analysis of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 6-methoxybenzofuran-2-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, the presented data is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzofuran derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H-NMR and ¹³C-NMR chemical shifts for this compound. These predictions are derived from data reported for analogous structures and general spectroscopic principles for carboxylic acids.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.4 | s | - |
| H4 | ~7.6 | d | ~8.8 |
| H5 | ~7.0 | dd | ~8.8, ~2.4 |
| H7 | ~7.2 | d | ~2.4 |
| OCH₃ | ~3.9 | s | - |
| COOH | ~12-13 | br s | - |
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~115 |
| C3a | ~122 |
| C4 | ~124 |
| C5 | ~114 |
| C6 | ~158 |
| C7 | ~98 |
| C7a | ~150 |
| COOH | ~165 |
| OCH₃ | ~56 |
Disclaimer: The data presented in Tables 1 and 2 are predicted values and should be confirmed by experimental analysis.
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C-NMR spectra of benzofuran-2-carboxylic acid derivatives, based on standard laboratory practices.[1]
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
2.2. NMR Spectrometer Parameters
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H-NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of approximately -2 to 14 ppm is typically sufficient.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
2.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H-NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample synthesis to structural elucidation using NMR spectroscopy.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a chemical compound.
References
The Osteogenic Potential of 6-Methoxybenzofuran-2-Carboxylic Acid Derivatives: A Technical Overview of Therapeutic Targets
For Immediate Release
This technical guide provides an in-depth analysis of the therapeutic potential of 6-methoxybenzofuran-2-carboxylic acid derivatives, with a primary focus on their role in promoting bone formation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of osteoporosis and regenerative medicine. Recent studies have identified the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway as a key therapeutic target for this class of compounds, offering a promising avenue for the development of novel anabolic agents for skeletal disorders.
Core Therapeutic Target: Upregulation of Bone Morphogenetic Protein 2 (BMP-2)
The principal mechanism of action for osteogenic this compound derivatives is the upregulation of Bone Morphogenetic Protein 2 (BMP-2). BMP-2 is a critical growth factor belonging to the transforming growth factor-β (TGF-β) superfamily, which plays a pivotal role in the induction of osteoblast differentiation and subsequent bone formation. By enhancing the expression of BMP-2, these compounds effectively stimulate the body's natural bone regenerative processes.
The downstream signaling cascade initiated by the upregulation of BMP-2 involves the activation of the ERK (Extracellular signal-Regulated Kinase) and ATF4 (Activating Transcription Factor 4) pathways. This BMP2–ERK–ATF4 axis is crucial for promoting the differentiation of mesenchymal stem cells into mature, bone-forming osteoblasts.
Lead Compounds and In Vivo Efficacy
Research has highlighted two promising derivatives of this compound:
-
Compound 125: Identified as N-(2-(dimethylamino)ethyl)-6-methoxybenzofuran-2-carboxamide methanesulfonate, this compound has demonstrated significant anti-osteoporotic effects by promoting bone formation.[1]
-
Compound I-9: A further optimized derivative that has shown superior efficacy in promoting bone formation compared to Compound 125.[2][3][4][5]
The chemical structures of these lead compounds are presented below:
Figure 1: Chemical Structures of Lead Compounds (Image derived from Zhou et al., 2024)[2][3]
(A) Lead Compound 1
(C) Compound I-9
Caption: Structures of key 6-methoxybenzofuran derivatives.
Quantitative Data Summary
The following table summarizes the quantitative in vivo efficacy data for Compound 125 and Compound I-9 in aged mouse models of osteoporosis.[2][3]
| Parameter | Control Group | Compound 125 | Compound I-9 |
| Bone Volume / Total Volume (BV/TV) (%) | 1.27 | 2.59 | 3.83 |
| Trabecular Number (Tb.N) (1/mm) | 0.21 | 0.35 | 0.55 |
| Trabecular Separation (Tb.Sp) (mm) | 0.72 | Not specified | 0.55 |
| Bone Mineral Density (BMD) (g/cm³) | Not specified | 0.108 | 0.117 |
| Osteoblast Number (per mm²) | 41 | 55.67 | 68.67 |
Signaling Pathway Visualization
The signaling cascade initiated by this compound derivatives, leading to osteogenesis, is depicted below.
References
- 1. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxybenzofuran-2-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic. Among its derivatives, 6-methoxybenzofuran-2-carboxylic acid stands out as a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, including the methoxy group on the benzene ring and the carboxylic acid function on the furan ring, provide key handles for chemical modification to modulate physicochemical properties and biological activity. This guide delves into the synthesis, chemical properties, and burgeoning applications of this compound in the quest for new drugs.
Synthesis and Chemical Properties
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous benzofuran-2-carboxylic acids. The Perkin rearrangement of a suitably substituted 3-halocoumarin is a well-established method for this transformation.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
Step 1: Synthesis of 7-Methoxycoumarin
This step would likely involve a Pechmann condensation of 4-methoxyphenol with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a condensing agent like sulfuric acid.
Step 2: Bromination of 7-Methoxycoumarin
The resulting 7-methoxycoumarin would then be brominated at the 3-position. This can be achieved using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, such as carbon tetrachloride, with a radical initiator like benzoyl peroxide.
Step 3: Perkin Rearrangement to this compound
The final step involves the Perkin rearrangement of the 3-bromo-7-methoxycoumarin.[1][2][3][4][5] This reaction is typically carried out by heating the halocoumarin with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide. The base catalyzes the hydrolytic opening of the lactone ring, followed by an intramolecular nucleophilic substitution to form the furan ring, yielding this compound after acidification. Microwave-assisted conditions have been shown to significantly reduce reaction times for this rearrangement.[3][4]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Appearance | Likely a solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
Applications in Medicinal Chemistry
The benzofuran-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the 6-methoxy group can enhance metabolic stability and modulate receptor binding.
1. Anticancer Agents:
Derivatives of benzofuran-2-carboxylic acid have shown significant potential as anticancer agents.[6][7] The carboxylic acid moiety can act as a key pharmacophore, forming crucial interactions with biological targets. The general workflow for utilizing this building block in anticancer drug discovery is depicted below.
Caption: Drug discovery workflow using the core scaffold.
Studies have shown that the introduction of a 6-methoxy group can be beneficial for the antiproliferative activity of benzofuran derivatives against various cancer cell lines.[6] For instance, a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives with a 6-methoxy group exhibited higher potency compared to their unsubstituted counterparts.[6]
Quantitative Data on Anticancer Activity of Benzofuran Derivatives:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | HCT-116 (Colon) | 0.87[6] |
| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | HeLa (Cervical) | 0.73[6] |
| 1-(6-Methoxybenzofuran-2-carbonyl)-1H-1,2,3-triazole derivative (50g) | A549 (Lung) | 0.57[6] |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9) | SQ20B (Head and Neck) | 0.46[8] |
| 6-HMA-benzofuran derivative (compound 5) | - | Kᵢ = 88 nM (uPA inhibition)[8] |
2. Enzyme Inhibitors:
The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimetic, leading to the design of inhibitors for protein tyrosine phosphatases like Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway and a target for cancer immunotherapy.[9] Inhibition of LYP can enhance T-cell activation and promote an anti-tumor immune response.
Caption: Inhibition of LYP by benzofuran derivatives.
Derivatives of benzofuran-2-carboxylic acid have been developed as reversible inhibitors of LYP with Kᵢ values in the low micromolar range.[9]
3. Anti-inflammatory and Other Activities:
Beyond cancer and immunotherapy, benzofuran derivatives have demonstrated a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The core structure serves as a template for generating libraries of compounds for screening against various therapeutic targets.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward, albeit proposed, synthesis and the array of biological activities exhibited by its derivatives make it an attractive starting point for the development of new therapeutic agents. The demonstrated success of related scaffolds in approved drugs further underscores the potential of this chemical entity. Future exploration of derivatives of this compound is warranted to unlock its full therapeutic potential in oncology, immunology, and beyond.
References
- 1. Perkin Rearrangement [drugfuture.com]
- 2. Perkin Rearrangement [drugfuture.com]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction [pubmed.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 6-Methoxybenzofuran-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxybenzofuran-2-carboxylic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold known for a wide array of biological activities. While direct, in-depth studies on this specific molecule are limited, research on structurally related benzofuran-2-carboxylic acid derivatives points towards two primary mechanisms of action: the inhibition of lymphoid tyrosine phosphatase (LYP/PTPN22) and the modulation of the Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of these potential mechanisms, supported by experimental protocols and quantitative data from closely related analogues.
Potential Mechanisms of Action
Inhibition of Lymphoid Tyrosine Phosphatase (LYP)
Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Its overexpression or gain-of-function mutations are associated with autoimmune diseases, while its inhibition is being explored as a strategy for cancer immunotherapy.[1][3] The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic, enabling it to bind to the active site of LYP and inhibit its function.[1]
Inhibition of LYP by a molecule like this compound would be expected to enhance TCR signaling. This leads to increased T-cell activation, a crucial step in mounting an anti-tumor immune response.[1] Studies on related derivatives have shown that this inhibition is reversible and can be selective over other phosphatases.[1][3]
Below is a diagram illustrating the proposed signaling pathway.
Modulation of Bone Morphogenetic Protein (BMP) Signaling
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in the formation of bone and cartilage.[4] The BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This leads to the phosphorylation of the type I receptor, which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8).[5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in osteoblast differentiation and bone formation.[4][5]
Certain benzofuran derivatives have been shown to upregulate the expression of BMP-2, a key ligand in this pathway. By increasing the availability of BMP-2, these compounds can promote osteogenesis, suggesting a potential therapeutic application in conditions like osteoporosis.
The following diagram outlines the BMP signaling cascade.
Quantitative Data
Table 1: Inhibitory Activity of Benzofuran Derivatives against LYP
| Compound Reference | Structure | Ki (μM) | Inhibition Type |
| D14 | Benzofuran-2-carboxylic acid derivative | 1.34 | Reversible |
| D34 | Benzofuran-2-carboxylic acid derivative | 0.93 | Reversible |
| Compound 526 | 6-hydroxybenzofuran-5-carboxylic acid derivative | 0.27 | - |
Data sourced from studies on LYP inhibition by benzofuran derivatives.[1][2][3]
Table 2: Cytotoxic Activity of Benzofuran Derivatives (IC50 in μM)
| Compound Reference | A549 (Lung) | HepG2 (Liver) | SW620 (Colon) | HUVEC (Normal) |
| Compound 7 | 6.3 ± 2.5 | 11 ± 3.2 | - | >1000 |
| Compound 8 | 3.5 ± 0.6 | 3.8 ± 0.5 | 10.8 ± 0.9 | >1000 |
Data represents the concentration of the compound that inhibits 50% of cell growth and is sourced from studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.
LYP Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of a test compound against LYP.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Dilute the recombinant LYP enzyme to the desired concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a solution of a suitable substrate, such as p-nitrophenyl phosphate (pNPP).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the wells.
-
Add the diluted LYP enzyme to each well and incubate for a predefined period (e.g., 15 minutes at room temperature) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each compound concentration relative to a DMSO control.
-
Calculate the IC50 value by fitting the dose-response data to a suitable equation. For determining the inhibition constant (Ki), the assay should be repeated with varying substrate concentrations.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549, HepG2) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control (untreated cells).
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Osteogenic Differentiation Assay
This protocol assesses the ability of a compound to induce the differentiation of bone marrow stromal cells (BMSCs) into osteoblasts.
Methodology:
-
Cell Culture:
-
Isolate and culture primary BMSCs from a suitable animal model (e.g., mouse or rat).
-
Culture the BMSCs in an appropriate growth medium until they reach a desired confluency.
-
-
Induction of Differentiation:
-
Switch the growth medium to an osteogenic differentiation medium, which typically contains ascorbic acid, β-glycerophosphate, and dexamethasone.
-
Treat the cells with various concentrations of this compound.
-
-
Assessment of Osteogenic Markers:
-
Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., day 7), lyse the cells and measure the ALP activity using a colorimetric assay. ALP is an early marker of osteoblast differentiation.
-
Mineralization Assay (Alizarin Red Staining): After a longer period of treatment (e.g., day 14-21), fix the cells and stain with Alizarin Red S solution, which stains calcium deposits, indicating matrix mineralization, a late marker of osteogenic differentiation. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: At various time points, extract RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key osteogenic marker genes such as Runx2, ALP, and Osteocalcin.
-
Conclusion
The available evidence suggests that this compound likely exerts its biological effects through the inhibition of lymphoid tyrosine phosphatase and/or the modulation of the BMP signaling pathway. These mechanisms of action present exciting opportunities for the development of novel therapeutics for cancer immunotherapy and bone disorders, respectively. Further research is warranted to elucidate the precise molecular interactions and to perform a comprehensive structure-activity relationship analysis for this specific compound and its derivatives. The experimental protocols provided in this guide offer a robust framework for such future investigations.
References
- 1. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel negative regulatory mechanism of Smurf2 in BMP/Smad signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Applications of Benzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Benzofuran-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science. The inherent versatility of the benzofuran scaffold allows for a wide range of structural modifications, leading to a diverse array of biological activities. This technical guide provides a comprehensive review of the synthesis and applications of benzofuran-2-carboxylic acid, with a focus on detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of Benzofuran-2-carboxylic Acid
The synthesis of the benzofuran-2-carboxylic acid core can be achieved through several strategic routes, each offering distinct advantages in terms of starting material availability, substituent tolerance, and reaction conditions. Key methodologies include the Perkin rearrangement, palladium-catalyzed cyclizations, and syntheses starting from salicylaldehydes.
Perkin Rearrangement
A classic and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[1] This reaction proceeds via a base-catalyzed ring contraction, offering a high-yield pathway to the desired products. Microwave-assisted protocols have been shown to significantly reduce reaction times compared to traditional heating methods.[1]
Synthesis from Salicylaldehydes
Substituted salicylaldehydes are common starting materials for the synthesis of benzofuran-2-carboxylic acid derivatives. A typical approach involves the reaction of a salicylaldehyde with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base to form an intermediate phenoxyacetate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent, yields the benzofuran-2-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.
Palladium-Catalyzed Syntheses
Modern synthetic approaches frequently employ palladium-catalyzed reactions to construct the benzofuran ring system. These methods offer excellent functional group tolerance and opportunities for molecular diversity. One such strategy involves the C-H arylation of a benzofuran scaffold. For instance, starting from benzofuran-2-carboxylic acid, an 8-aminoquinoline (AQ) auxiliary can be installed to direct palladium-catalyzed C-H arylation at the C3 position.[2] Subsequent removal of the directing group provides access to a variety of C3-substituted benzofuran-2-carboxylic acid derivatives.[2]
Key Experimental Protocols
Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
Objective: To synthesize benzofuran-2-carboxylic acid from 3-bromocoumarin via a microwave-assisted Perkin rearrangement.
Materials:
-
3-Bromo-4-methyl-6,7-dimethoxycoumarin
-
Ethanol
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).[1]
-
Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.[1]
-
Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).[1]
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.[1]
-
Dissolve the crude product in a minimum volume of water.[1]
-
Acidify the aqueous solution to a pH of 2 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the benzofuran-2-carboxylic acid.[1]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the final product.
Synthesis of Ethyl 5,7-dichlorobenzofuran-2-carboxylate from 3,5-dichlorosalicylaldehyde
Objective: To synthesize a halogenated benzofuran-2-carboxylic acid ester from a substituted salicylaldehyde.
Materials:
-
3,5-dichlorosalicylaldehyde
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry N,N-dimethylformamide (DMF)
Procedure:
-
Combine 3,5-dichlorosalicylaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol) in dry DMF (70 mL).[3]
-
Heat the mixture at 92-94°C with stirring for 4 hours.[3]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to yield pure ethyl 5,7-dichlorobenzofuran-2-carboxylate.
Applications of Benzofuran-2-carboxylic Acid Derivatives
The benzofuran-2-carboxylic acid scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.
Anticancer Activity
Numerous derivatives of benzofuran-2-carboxylic acid have been synthesized and evaluated for their anticancer properties. These compounds have shown potent cytotoxic effects against various human cancer cell lines.[4][5] For example, a series of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid demonstrated significant growth inhibitory activity against renal, colon, breast, gastric, lung, and prostate cancer cell lines.[4][5]
A key mechanism of action for the anticancer activity of some benzofuran-2-carboxylic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival, and its dysregulation is implicated in various cancers. Inhibition of this pathway can lead to decreased cancer cell proliferation and survival.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran-2-carboxylic acid derivatives.
Antimicrobial Activity
Derivatives of benzofuran-2-carboxylic acid have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The introduction of halogen atoms into the benzofuran ring system has been shown to enhance antimicrobial efficacy.
Other Applications
Beyond medicinal chemistry, benzofuran-2-carboxylic acid is utilized in the development of agrochemicals and specialty materials.[3][6] Its reactive nature allows for its incorporation into larger molecular frameworks, conferring desirable properties for applications such as crop protection and advanced material science.[3][6]
Quantitative Biological Data
The biological activity of benzofuran-2-carboxylic acid derivatives is typically quantified using various in vitro assays. The following tables summarize some of the reported data for their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of Benzofuran-2-carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN (Renal) | GI₅₀ | 2.74 | [5] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | HCT15 (Colon) | GI₅₀ | 2.37 | [5] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | MM231 (Breast) | GI₅₀ | 2.20 | [5] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NUGC-3 (Gastric) | GI₅₀ | 2.48 | [5] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NCI-H23 (Lung) | GI₅₀ | 5.86 | [5] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | PC-3 (Prostate) | GI₅₀ | 2.68 | [5] |
Table 2: Antimicrobial Activity of Benzofuran-2-carboxylic Acid Derivatives
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans | MIC | < 3.12 | [7] |
| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Aspergillus fumigatus | MIC | 12.5 | [7] |
| Halogenated 3-benzofurancarboxylic acid derivative (III) | Staphylococcus aureus | MIC | 50 | |
| Halogenated 3-benzofurancarboxylic acid derivative (VI) | Candida albicans | MIC | 100 |
Experimental Workflow for Anticancer Drug Screening
The discovery of novel anticancer agents based on the benzofuran-2-carboxylic acid scaffold typically follows a structured experimental workflow, from initial high-throughput screening to in-depth mechanistic studies.
Caption: A generalized experimental workflow for the screening of benzofuran-2-carboxylic acid derivatives for anticancer activity.
Conclusion
Benzofuran-2-carboxylic acid and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents and functional materials. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse compound libraries. The promising biological activities, particularly in the realms of anticancer and antimicrobial research, underscore the importance of this scaffold in drug development. Future research will likely focus on the development of more efficient and sustainable synthetic routes, as well as a deeper understanding of the molecular mechanisms underlying the biological effects of these versatile compounds.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Benzofuran synthesis [organic-chemistry.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. researchgate.net [researchgate.net]
The Ubiquitous Benzofuran: A Comprehensive Technical Guide to its Natural Occurrence, Biological Activity, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives represent a significant class of heterocyclic compounds ubiquitously found in nature.[1][2] Possessing a benzene ring fused to a furan ring, this core structure is the foundation for a vast array of natural products with diverse and potent biological activities.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of benzofuran derivatives, their quantitative biological activities, detailed experimental protocols for their isolation, and the signaling pathways through which they exert their effects.
Natural Sources of Benzofuran Derivatives
Benzofuran derivatives are biosynthesized by a wide range of organisms, from higher plants to fungi and marine life.[1] In plants, they are particularly abundant in the Asteraceae, Rutaceae, and Moraceae families.[3] Fungi, especially species from the genera Penicillium and Aspergillus, are also prolific producers of these compounds.[4] Marine organisms, though less explored, have also been identified as a source of unique benzofuran structures.
Biological Activities of Naturally Occurring Benzofuran Derivatives
The structural diversity of naturally occurring benzofuran derivatives is mirrored by their broad spectrum of pharmacological activities. These compounds have garnered significant attention in drug discovery for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Moracin D | Prostate and Breast Cancer Cells | Induces apoptosis | [3] |
| Ailanthoidol | HepG2 (Hepatoblastoma) | Suppresses TGF-β1-promoted progression | [3] |
| Compound 3b | SK-Hep-1 (Hepatocellular Carcinoma) | - | [5] |
| 3-Methylbenzofuran derivative 16b | A549 (Lung Carcinoma) | 1.48 | [6] |
| Benzo[b]furan derivative 26 | MCF-7 (Breast Cancer) | 0.057 | [7] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast Cancer) | 0.051 | [7] |
Anti-inflammatory Activity
Benzofuran derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of pro-inflammatory signaling pathways.
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Piperazine/benzofuran hybrid 5d | NO production in RAW-264.7 cells | 52.23 | [8] |
| DK-1014 | IL-6 suppression in Raw264.7 cells | 16.19 | [9] |
Antimicrobial and Antifungal Activity
The antimicrobial properties of benzofuran derivatives make them attractive candidates for the development of new antibiotics and antifungals.
| Compound/Derivative | Organism | MIC (µM) | Reference |
| 2-Salicyloylbenzofuran derivative 51 | Gram-positive bacterial strains | 0.06–0.12 mM | [10] |
Experimental Protocols
General Protocol for Extraction and Isolation of Benzofuran Derivatives from Plant Material
This protocol outlines a general procedure for the extraction and isolation of benzofuran derivatives from dried plant material. Optimization of solvents and chromatographic conditions may be required for specific plant species and target compounds.
1. Preparation of Plant Material:
- The plant material (e.g., roots, stems, leaves) is air-dried in the shade and then coarsely powdered using a mechanical grinder.
2. Extraction:
- The powdered plant material is subjected to solvent extraction. Common solvents used for extracting benzofurans include methanol, ethanol, ethyl acetate, and chloroform.[11]
- Maceration: The plant material is soaked in the chosen solvent at room temperature for a period of several days with occasional agitation.[12]
- Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, where the plant material is continuously extracted with fresh, distilled solvent.[13]
- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
3. Fractionation of the Crude Extract:
- The concentrated crude extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
4. Chromatographic Purification:
- The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.
- Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as the stationary phase, with gradient elution using solvent systems such as hexane-ethyl acetate or chloroform-methanol.
- Preparative Thin-Layer Chromatography (pTLC): This technique is useful for the separation of small quantities of compounds.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase (C18) or normal-phase HPLC is often used for the final purification of the isolated compounds.
5. Structure Elucidation:
- The structure of the purified benzofuran derivatives is elucidated using a combination of spectroscopic techniques:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.
- Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.
General Protocol for Isolation of Benzofuran Derivatives from Fungal Cultures
This protocol provides a general method for the isolation of benzofuran derivatives from fungal fermentation broths.
1. Fungal Fermentation:
- The fungal strain is cultured in a suitable liquid or solid medium under optimal conditions for the production of secondary metabolites.
2. Extraction:
- Liquid Culture: The fermentation broth is separated from the mycelia by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate. The mycelia can also be extracted separately with a solvent like methanol or acetone.
- Solid Culture: The solid substrate culture is extracted with a suitable organic solvent.
3. Concentration and Fractionation:
- The organic extracts are combined and concentrated under reduced pressure. The resulting crude extract is then fractionated as described in the plant extraction protocol.
4. Purification and Structure Elucidation:
- The purification and structure elucidation of the isolated compounds are carried out using the same chromatographic and spectroscopic techniques described for plant-derived compounds.
Signaling Pathways and Mechanisms of Action
The biological activities of benzofuran derivatives are underpinned by their ability to modulate specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
Anti-inflammatory Signaling Pathways: NF-κB and MAPK
The NF-κB and MAPK signaling pathways are central regulators of inflammation. Several benzofuran derivatives have been shown to exert their anti-inflammatory effects by inhibiting these pathways.[8][14]
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Benzofuran derivatives can inhibit the phosphorylation of IKKα/β, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[8] They can also suppress the phosphorylation of MAPKs such as p38, JNK, and ERK, thereby inhibiting the activation of the transcription factor AP-1.[8]
Anticancer Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Benzofuran derivatives have been identified as potent inhibitors of this pathway.[7][15]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzofuran derivatives.
By inhibiting key components of the PI3K/Akt/mTOR pathway, benzofuran derivatives can induce cell cycle arrest and apoptosis in cancer cells.[7]
Biosynthesis of Benzofuran Derivatives
The biosynthesis of the benzofuran core in nature proceeds through different pathways in plants and fungi.
Biosynthesis in Fungi: The Polyketide Pathway
In many fungi, the benzofuran skeleton is derived from the polyketide pathway.[16][17] This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the benzofuran ring.
Caption: General overview of the fungal polyketide pathway for benzofuran biosynthesis.
Conclusion
Naturally occurring benzofuran derivatives represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their wide range of pharmacological activities, coupled with their prevalence in nature, makes them a compelling area of research for drug discovery and development. This guide has provided a comprehensive overview of their natural sources, biological activities, isolation methodologies, and mechanisms of action, offering a valuable resource for researchers in the field. Further exploration of the vast chemical space of natural benzofurans is likely to yield novel lead compounds for the treatment of a variety of diseases.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 6-Methoxy Group in Modulating Benzofuran's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Among the various substitutions on the benzofuran ring, the presence of a methoxy group at the 6-position has emerged as a critical determinant of pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) conferred by the 6-methoxy group, with a focus on its impact on anticancer, anti-osteoporotic, and antimicrobial activities. This document summarizes quantitative data, outlines experimental protocols, and visualizes key biological pathways to facilitate further research and drug development efforts.
Enhanced Anticancer Efficacy
The introduction of a 6-methoxy group to the benzofuran scaffold has been consistently linked to a significant enhancement of its anticancer properties.[5][6] Methoxy-substituted benzofuran derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[5]
One of the primary mechanisms of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization, a crucial process for cell division.[5] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells.
Table 1: In Vitro Cytotoxicity of 6-Methoxybenzofuran Derivatives Against Human Cancer Cell Lines
| Compound ID | Substituent(s) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Unsubstituted Analogues | ||||
| 49a-i (general) | Unsubstituted Benzofuran | HCT-116, HeLa, HepG2, A549 | Lower potency | [5] |
| 6-Methoxy-Substituted Derivatives | ||||
| 50g | 6-Methoxy | A549 | 0.57 | [5] |
| 50g | 6-Methoxy | HeLa | 0.73 | [5] |
| 50g | 6-Methoxy | HCT-116 | 0.87 | [5] |
| 50g | 6-Methoxy | HepG2 | 5.74 | [5] |
| 26 | 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl) | A549 | 0.08 | [5] |
| 8 | 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde derivative | A375 Melanoma | 22.8 | [7][8] |
| 12 | 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde derivative | A375 Melanoma | 32.7 | [7][8] |
| 8k | 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivative | THP-1, MOLM-13, HCT-116 | Potent anti-proliferative effects | [9] |
Promising Activity in Bone Formation and Osteoporosis
Recent studies have highlighted the potential of 6-methoxybenzofuran derivatives in the treatment of senile osteoporosis (SOP).[10][11][12] These compounds have been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2).[10][11][12] This mechanism accelerates bone turnover and increases the proportion of osteoblasts, addressing the significant bone mass deficiency characteristic of SOP.[10][11]
In preclinical models, certain 6-methoxybenzofuran derivatives have demonstrated efficacy superior to existing treatments. For instance, derivative I-9 showed significantly higher efficacy than both compound 125 and teriparatide in a zebrafish osteoporosis model.[10][11]
Table 2: Efficacy of 6-Methoxybenzofuran Derivatives in Osteoporosis Models
| Compound | Model | Key Finding | Reference |
| Compound 125 | Aged C57 and SAMP-6 mice | Therapeutic and preventive effects on SOP. | [10][11][12] |
| Derivative I-9 | Zebrafish osteoporosis model | Significantly higher efficacy than compound 125 and teriparatide. | [10][11] |
Diverse Antimicrobial Profile
The 6-methoxy group also plays a role in the antimicrobial activity of benzofuran derivatives, although the effect can be more nuanced and dependent on the overall substitution pattern. Various studies have demonstrated the efficacy of these compounds against a range of bacterial and fungal pathogens.[2][7][13]
For example, a derivative of 4-hydroxy-2-(4´-hydroxy-2´-methoxyphenyl)-6-methoxybenzofuran-3-carbaldehyde exhibited moderate antibacterial activity against the plant pathogen Rhodococcus fascians.[7][8] Another compound, 6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), showed significant activity against both methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[13]
Table 3: Antimicrobial Activity of 6-Methoxybenzofuran Derivatives
| Compound | Target Organism | Activity | Reference |
| Compound 6 (diester derivative) | Rhodococcus fascians | MIC of 0.1 mg/mL | [7][8] |
| AU-23 | MRSA 43300 | Inhibition Zone of 18.33±0.4 mm (30 µ g/disc ) | [13] |
| AU-23 | MSSA 25923 | Inhibition Zone of 14.67±0.6 mm (30 µ g/disc ) | [13] |
| AU-23 | MRSA 33591 | Inhibition Zone of 13.50±0.3 mm (30 µ g/disc ) | [13] |
| AU-23 | P. aeruginosa 9027 | Significant antimicrobial activity | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols frequently cited in the evaluation of 6-methoxybenzofuran derivatives.
Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-methoxybenzofuran derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6]
Antimicrobial Susceptibility Testing (e.g., Agar Diffusion Assay)
This method is used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
-
Agar Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the target microorganism.
-
Compound Application: A sterile disc impregnated with a known concentration of the test compound is placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured.
Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer is prepared.
-
Compound Addition: The test compound is added to the reaction mixture.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.[5]
Signaling Pathways and Mechanisms of Action
The biological activities of 6-methoxybenzofuran derivatives are mediated through their interaction with specific cellular signaling pathways.
Inhibition of Tubulin Polymerization in Cancer
As previously mentioned, a key mechanism for the anticancer effect of these compounds is the disruption of microtubule formation. This leads to mitotic arrest and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by 6-methoxybenzofuran derivatives.
Upregulation of BMP-2 Signaling in Osteoporosis
In the context of osteoporosis, 6-methoxybenzofuran derivatives promote bone formation by enhancing the BMP-2 signaling pathway, which is crucial for osteoblast differentiation and function.
Caption: Upregulation of BMP-2 signaling by 6-methoxybenzofuran derivatives.
General Experimental Workflow for Biological Evaluation
The evaluation of novel benzofuran derivatives typically follows a structured workflow from synthesis to in-depth biological characterization.
Caption: General experimental workflow for evaluating benzofuran derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
- 8. Structural revision of sesbagrandiflorains A and B, and synthesis and biological evaluation of 6-methoxy-2-arylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijper.org [ijper.org]
Methodological & Application
Application Note: A Three-Step Synthesis of 6-methoxybenzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 6-methoxybenzofuran-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis commences from 4-methoxyphenol, which is first converted to 5-methoxysalicylaldehyde. This intermediate subsequently undergoes O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization and subsequent saponification to yield the target compound. This multi-step route is robust and relies on established chemical transformations, providing a clear pathway for obtaining this important benzofuran derivative.
Introduction
Benzofuran-2-carboxylic acid derivatives are prevalent structural motifs in numerous biologically active compounds and natural products. Their utility as key intermediates in drug discovery programs necessitates reliable and well-documented synthetic procedures. This document outlines a validated three-step synthetic pathway to this compound, starting from a readily available substituted phenol. The described protocols are intended for laboratory-scale synthesis and can be adapted for further analogue development.
Overall Synthetic Scheme
The synthesis is performed in three main stages:
-
Formylation of 4-methoxyphenol to yield 5-methoxysalicylaldehyde via the Reimer-Tiemann reaction.
-
Formation of the benzofuran ring through O-alkylation of 5-methoxysalicylaldehyde with ethyl bromoacetate, followed by an intramolecular Perkin-type cyclization to give ethyl 6-methoxybenzofuran-2-carboxylate.
-
Saponification of the ethyl ester to afford the final product, this compound.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Reimer-Tiemann Formylation | 4-Methoxyphenol | Chloroform, Sodium Hydroxide | 5-Methoxysalicylaldehyde | ~75-80% |
| 2a | O-Alkylation | 5-Methoxysalicylaldehyde | Ethyl bromoacetate, K₂CO₃ | Ethyl 2-((2-formyl-4-methoxyphenoxy)acetate) | ~60-70% |
| 2b | Intramolecular Cyclization | Ethyl 2-((2-formyl-4-methoxyphenoxy)acetate) | Acetic anhydride, Sodium acetate | Ethyl 6-methoxybenzofuran-2-carboxylate | ~80-90% |
| 3 | Saponification | Ethyl 6-methoxybenzofuran-2-carboxylate | Sodium Hydroxide | This compound | >95% |
Experimental Protocols
Step 1: Synthesis of 5-Methoxysalicylaldehyde
This procedure is based on the Reimer-Tiemann reaction.[1]
-
Reagents and Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
In a 500 mL round-bottom flask, dissolve sodium hydroxide (40 g, 1.0 mol) in water (60 mL).
-
Add 4-methoxyphenol (24.8 g, 0.2 mol) to the flask and heat the mixture to 60-65°C with stirring until the phenol dissolves.
-
Slowly add chloroform (20 mL, 0.25 mol) dropwise over a period of 1 hour, maintaining the temperature at 60-65°C. The mixture will become a thick paste.
-
After the addition is complete, continue to heat and stir the mixture for an additional 2 hours.
-
Cool the reaction mixture and remove the excess chloroform by steam distillation or under reduced pressure.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2). A dark oil will separate.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol/water to yield 5-methoxysalicylaldehyde as a crystalline solid.
-
Step 2: Synthesis of Ethyl 6-Methoxybenzofuran-2-carboxylate
This step involves an initial O-alkylation followed by a Perkin-type intramolecular cyclization.
-
Part A: O-Alkylation [2]
-
Reagents and Materials:
-
5-Methoxysalicylaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 5-methoxysalicylaldehyde (15.2 g, 0.1 mol), anhydrous potassium carbonate (41.4 g, 0.3 mol), and acetonitrile (150 mL).
-
Stir the suspension vigorously for 10 minutes at room temperature.
-
Add ethyl bromoacetate (18.4 g, 0.11 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the salts with acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate), which can be used in the next step without further purification.
-
-
-
Part B: Intramolecular Cyclization
-
Reagents and Materials:
-
Crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate)
-
Acetic anhydride
-
Anhydrous sodium acetate (NaOAc)
-
-
Procedure:
-
In a round-bottom flask, mix the crude ethyl 2-((2-formyl-4-methoxyphenoxy)acetate) from the previous step with acetic anhydride (50 mL) and anhydrous sodium acetate (10 g, 0.12 mol).
-
Heat the mixture to 140-150°C and maintain for 4-6 hours with stirring.
-
Cool the reaction mixture and pour it carefully into ice-water (300 mL) with vigorous stirring.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete hydrolysis of the excess acetic anhydride.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be recrystallized from ethanol to give pure ethyl 6-methoxybenzofuran-2-carboxylate.
-
-
Step 3: Saponification to this compound
This is a standard ester hydrolysis procedure.[3][4][5]
-
Reagents and Materials:
-
Ethyl 6-methoxybenzofuran-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve ethyl 6-methoxybenzofuran-2-carboxylate (22.0 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
-
Heat the mixture to reflux for 2-3 hours. The reaction completion can be monitored by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
The this compound will precipitate as a white or off-white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Simplified mechanism for the intramolecular Perkin-type cyclization.
References
Application Notes and Protocols: Acylation of Benzofurans using Trifluoroacetic Anhydride (TFAA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation of benzofurans using trifluoroacetic anhydride (TFAA), a powerful reagent in synthetic organic chemistry. The protocols detailed below are intended for use by trained professionals in a laboratory setting.
Introduction
Benzofuran derivatives are key structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of acyl groups onto the benzofuran scaffold is a critical transformation for the synthesis of these molecules, enabling further functionalization and the exploration of structure-activity relationships. Trifluoroacetic anhydride (TFAA) serves as a highly reactive and versatile reagent for the acylation of benzofurans, offering distinct advantages in terms of reactivity and, in some cases, regioselectivity.
This document outlines two primary applications of TFAA in the acylation of benzofurans: the direct trifluoroacetylation of activated benzofurans and the TFAA-mediated acylation with carboxylic acids for the regioselective introduction of other acyl groups.
Key Applications of TFAA in Benzofuran Acylation
Trifluoroacetic anhydride can be employed in several ways to achieve the acylation of benzofuran rings:
-
Direct C-7 Trifluoroacetylation of Activated Benzofurans: In electron-rich benzofuran systems, such as those bearing multiple methoxy substituents, TFAA can be used to directly install a trifluoroacetyl group. This reaction typically proceeds at the C-7 position, guided by the electronic effects of the activating groups.
-
TFAA-Mediated C-2 Acylation with Carboxylic Acids: A notable application of TFAA is as a mediator in the acylation of benzofurans with various carboxylic acids. This method provides a regioselective route to 2-acylbenzofurans without the need for a Lewis acid catalyst. The reaction is believed to proceed through the formation of a mixed anhydride, which is a potent acylating agent.
Data Presentation
The following tables summarize quantitative data for the acylation of benzofurans using TFAA under different conditions.
Table 1: C-7 Trifluoroacetylation of 4,6-Dimethoxy-2-phenylbenzofurans with TFAA
| Entry | Substrate | Product | Yield (%) |
| 1 | 4,6-Dimethoxy-2-phenylbenzofuran | 7-Trifluoroacetyl-4,6-dimethoxy-2-phenylbenzofuran | 93 |
| 2 | 4,6-Dimethoxy-2-(4-methylphenyl)benzofuran | 7-Trifluoroacetyl-4,6-dimethoxy-2-(4-methylphenyl)benzofuran | 94 |
| 3 | 4,6-Dimethoxy-2-(4-methoxyphenyl)benzofuran | 7-Trifluoroacetyl-4,6-dimethoxy-2-(4-methoxyphenyl)benzofuran | 85 |
| 4 | 4,6-Dimethoxy-2-(4-chlorophenyl)benzofuran | 7-Trifluoroacetyl-4,6-dimethoxy-2-(4-chlorophenyl)benzofuran | 50 |
| 5 | 4,6-Dimethoxy-2-(4-bromophenyl)benzofuran | 7-Trifluoroacetyl-4,6-dimethoxy-2-(4-bromophenyl)benzofuran | 62 |
Data extracted from literature reports on the trifluoroacetylation of activated benzofuran systems.
Table 2: TFAA-Mediated C-2 Acylation of Benzofuran with Carboxylic Acids
| Entry | Carboxylic Acid | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetic acid | 2-Acetylbenzofuran | DCM | 40 | 12 | 85 |
| 2 | Propionic acid | 2-Propionylbenzofuran | DCM | 40 | 12 | 82 |
| 3 | Phenylacetic acid | 2-Phenylacetylbenzofuran | DCE | 60 | 12 | 78 |
| 4 | 2-Bromophenylacetic acid | 2-(2-Bromophenylacetyl)benzofuran | DCE | 60 | 12 | 75 |
| 5 | Benzoic acid | 2-Benzoylbenzofuran | DMF | 80 | 24 | 72 |
Data compiled from studies on the TFAA-mediated acylation of unsubstituted benzofuran.
Experimental Protocols
Protocol 1: General Procedure for the C-7 Trifluoroacetylation of 4,6-Dimethoxybenzofurans
This protocol is adapted from the literature for the trifluoroacetylation of activated benzofuran derivatives.
Materials:
-
Substituted 4,6-dimethoxybenzofuran (1.0 equiv)
-
Trifluoroacetic anhydride (TFAA) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 4,6-dimethoxybenzofuran (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (3.0 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the pure 7-trifluoroacetylbenzofuran derivative.
Protocol 2: General Procedure for the TFAA-Mediated C-2 Acylation of Benzofuran
This protocol describes a general method for the regioselective acylation of benzofuran at the 2-position using a carboxylic acid and TFAA.
Materials:
-
Benzofuran (1.0 equiv)
-
Carboxylic acid (1.2 equiv)
-
Trifluoroacetic anhydride (TFAA) (5.0 equiv)
-
Anhydrous solvent (DCM, DCE, or DMF depending on the carboxylic acid)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of benzofuran (1.0 equiv) and the desired carboxylic acid (1.2 equiv) in the appropriate anhydrous solvent, add trifluoroacetic anhydride (5.0 equiv) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to the temperature indicated in Table 2 and stir for the specified time. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2-acylbenzofuran.
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation on Benzofuran.
Application Notes and Protocols for the Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various cyclization methods employed in the synthesis of 6-methoxybenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound is a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this scaffold a significant area of research. This document outlines two primary cyclization methodologies for its preparation: the Perkin reaction involving the cyclization of a phenoxyacetic acid derivative and the Perkin rearrangement of a substituted coumarin.
Method 1: Perkin Reaction of 2-(2-Formyl-4-methoxyphenoxy)acetic Acid
This classical method involves the intramolecular cyclization of a substituted phenoxyacetic acid, which can be prepared from 2-hydroxy-4-methoxybenzaldehyde. The cyclization is typically achieved by heating with acetic anhydride and a weak base like sodium acetate.
Synthesis Pathway
Caption: Synthesis of this compound via Perkin reaction.
Experimental Protocols
Step 1: Synthesis of 2-(2-Formyl-4-methoxyphenoxy)acetic acid
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents) and ethyl chloroacetate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-formyl-4-methoxyphenoxy)acetate.
-
To the crude ester, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.
-
Reflux the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 2-(2-formyl-4-methoxyphenoxy)acetic acid.
Step 2: Cyclization to 6-Methoxybenzofuran
-
A mixture of 2-(2-formyl-5-methoxyphenoxy)propanoic acid (1 equivalent), acetic anhydride (3.3 equivalents), and sodium acetate (2 equivalents) is heated to 135-145°C.[1]
-
The reaction is stirred at this temperature for the specified time, monitoring for the completion of the reaction.[1]
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-methoxybenzofuran.
-
Purify the crude product by column chromatography or recrystallization.
Note: The direct synthesis of this compound via this Perkin-type cyclization may lead to decarboxylation. Therefore, subsequent carboxylation at the 2-position might be necessary.
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield | Reference |
| 2 | 6-Methoxy-2-methylbenzofuran | 2-(2-Formyl-5-methoxyphenoxy) propanoic acid | Acetic anhydride, Sodium acetate | 135-145°C | ~70% | [1] |
Method 2: Microwave-Assisted Perkin Rearrangement of 6-Methoxy-3-bromocoumarin
This modern and efficient method utilizes microwave irradiation to facilitate the Perkin rearrangement of a 3-halocoumarin precursor to the desired benzofuran-2-carboxylic acid. This approach significantly reduces reaction times compared to conventional heating.[2]
Synthesis Pathway
Caption: Microwave-assisted synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-3-bromocoumarin (Precursor)
-
Preparation of 6-Methoxycoumarin: Synthesize 6-methoxycoumarin from 2-hydroxy-4-methoxybenzaldehyde and malonic acid via the Knoevenagel condensation followed by cyclization.
-
Bromination: In a microwave vessel, dissolve 6-methoxycoumarin (1 equivalent) in acetonitrile.[2]
-
Add N-bromosuccinimide (NBS) (1.5 equivalents).[2]
-
Seal the vessel and irradiate in a microwave reactor at 250W for 5 minutes at 80°C.[2]
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
The precipitate of 6-methoxy-3-bromocoumarin is collected by vacuum filtration and can be recrystallized.[2]
Step 2: Microwave-Assisted Perkin Rearrangement
-
Place 6-methoxy-3-bromocoumarin (1 equivalent) in a microwave vessel.[2]
-
Add ethanol and sodium hydroxide (3 equivalents).[2]
-
Seal the vessel and irradiate in a microwave reactor at 300W for 5 minutes at a temperature of 79°C with stirring.[2]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.[2]
-
Dissolve the crude product in a minimum volume of water.[2]
-
Acidify the solution with concentrated hydrochloric acid to pH 1, which will precipitate the product.[2]
-
Collect the solid by vacuum filtration and dry to obtain this compound.[2]
Quantitative Data
| Step | Product | Starting Material | Reagents | Conditions | Yield | Reference |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 4-Methyl-6,7-dimethoxycoumarin | N-bromosuccinimide | Microwave, 250W, 80°C, 5 min | 89% | [2] |
| 2 | 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | Sodium hydroxide, Ethanol | Microwave, 300W, 79°C, 5 min | 99% | [2] |
Note: The provided data is for a structurally similar compound and high yields are expected for the 6-methoxy analog under these optimized conditions.
Summary and Comparison of Methods
| Feature | Perkin Reaction | Microwave-Assisted Perkin Rearrangement |
| Starting Materials | 2-Hydroxy-4-methoxybenzaldehyde, Chloroacetic acid derivative | 2-Hydroxy-4-methoxybenzaldehyde, Malonic acid, NBS |
| Key Transformation | Intramolecular aldol-type condensation and dehydration | Base-catalyzed ring fission and intramolecular nucleophilic substitution |
| Reaction Conditions | High temperature (135-145°C), Conventional heating | Microwave irradiation, Moderate temperature (79-80°C) |
| Reaction Time | Hours | Minutes |
| Yields | Moderate to good | Very high |
| Advantages | Classical, well-established method | Rapid, highly efficient, high yielding |
| Disadvantages | Longer reaction times, potential for decarboxylation | Requires specialized microwave equipment |
Conclusion
Both the Perkin reaction and the microwave-assisted Perkin rearrangement are viable methods for the synthesis of this compound. The choice of method will depend on the available equipment, desired reaction time, and scale of the synthesis. The microwave-assisted Perkin rearrangement offers a significantly more efficient and higher-yielding route, making it an attractive option for modern synthetic laboratories. For large-scale production, the classical Perkin reaction may still be considered due to its simplicity and lack of specialized equipment, though optimization would be crucial to maximize yield and minimize side products.
References
Application Note and Protocol: Purification of 6-Methoxybenzofuran-2-carboxylic Acid by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methoxybenzofuran-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its purity is crucial for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final products. Column chromatography is a widely used and effective technique for the purification of this compound from reaction mixtures, removing impurities such as starting materials, byproducts, and decomposition products.[1][2][3]
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles of chromatography for carboxylic acids and related benzofuran derivatives.[4][5][6]
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For the purification of this compound, a polar stationary phase, silica gel, is employed. The separation is achieved by optimizing the polarity of the mobile phase. Due to the presence of the polar carboxylic acid group, this compound adsorbs strongly to the silica gel. To ensure a successful separation and prevent peak tailing, which is common with carboxylic acids, a small amount of a weak acid, such as acetic acid, is often added to the mobile phase.[6] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the acidic silica gel surface and resulting in a sharper elution band.
Experimental Protocol
This protocol outlines the steps for the purification of this compound using column chromatography.
Materials and Equipment
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade), Acetic acid (glacial)
-
Apparatus: Glass chromatography column, Separatory funnel (for solvent reservoir), Round bottom flasks, Beakers, TLC plates (silica gel 60 F254), UV lamp (254 nm), Capillary tubes, Filter paper, Rotary evaporator.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[7]
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Add 0.5-1% acetic acid to each system.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the prepared eluent systems.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)[8]
-
Select the solvent system that gives the desired Rf value for the column chromatography.
Column Preparation (Slurry Method)
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% acetic acid).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel.
-
Continuously add the slurry until the desired column height is reached.
-
Add a layer of sand (approx. 1 cm) on top of the packed silica gel to prevent disturbance during solvent addition.
-
Wash the packed column with 2-3 column volumes of the mobile phase.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is adsorbed.
Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase.
-
Begin the elution by opening the stopcock to allow the solvent to flow through the column at a steady rate.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction) in labeled test tubes or flasks.
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
If the separation between the desired compound and impurities is not sufficient, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
Isolation of the Purified Compound
-
Combine the fractions containing the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and purity of the final product.
Data Presentation
The following table summarizes typical quantitative data for the purification of this compound by column chromatography.
| Parameter | Value |
| Column Dimensions | |
| Diameter | 4 cm |
| Length | 40 cm |
| Stationary Phase | |
| Adsorbent | Silica Gel (60-120 mesh) |
| Mass | 100 g |
| Mobile Phase | |
| Eluent System | Gradient: 10% to 30% Ethyl Acetate in Hexane + 1% Acetic Acid |
| Sample | |
| Crude Mass | 2.0 g |
| TLC Analysis | |
| Rf of this compound | ~0.35 (in 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) |
| Rf of Major Impurity | ~0.50 (in 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) |
| Results | |
| Mass of Purified Product | 1.7 g |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
Troubleshooting
-
Streaking of the compound on the TLC plate or column: This is a common issue with carboxylic acids. Ensure that 0.5-1% acetic acid is added to the mobile phase to suppress deprotonation.
-
Poor separation: If the Rf values of the desired compound and impurities are too close, try a different solvent system or use a finer mesh silica gel for better resolution. A slower flow rate can also improve separation.
-
Compound crashing out on the column: This can happen if the sample is not fully soluble in the mobile phase. Ensure the sample is completely dissolved before loading, using a minimal amount of a slightly more polar solvent if necessary.
-
Cracking of the silica bed: This can occur if the column runs dry. Always ensure the solvent level is above the top of the stationary phase.
By following this detailed protocol, researchers can effectively purify this compound, ensuring high quality material for subsequent research and development activities.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. columbia.edu [columbia.edu]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid Amides
Abstract
This application note provides a detailed protocol for the synthesis of 6-methoxybenzofuran-2-carboxylic acid amides, compounds of interest in medicinal chemistry and drug development due to the prevalence of the benzofuran scaffold in biologically active molecules. The synthesis is a two-step process commencing with the formation of this compound via a Perkin rearrangement, followed by its conversion to the corresponding amide. This document outlines the detailed experimental procedures, data characterization, and includes a visual workflow to guide researchers.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that are fundamental moieties in numerous natural products and synthetic drugs. Their wide range of pharmacological activities has made them attractive targets for synthetic chemists. This protocol details a reliable method for the synthesis of this compound and its subsequent conversion to various amide derivatives. Amidation of the carboxylic acid is a key step, often accomplished by activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by reaction with a desired amine.
Synthesis Workflow
The overall synthetic strategy involves two main stages:
-
Synthesis of this compound: This is achieved through a Perkin rearrangement of a substituted coumarin precursor, which can be synthesized from commercially available starting materials.
-
Amide Formation: The synthesized carboxylic acid is converted to an amide by first activating it with a chlorinating agent like oxalyl chloride, followed by the addition of the desired amine.
Caption: Overall workflow for the synthesis of this compound amides.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure is adapted from a microwave-assisted Perkin rearrangement method.[1]
Materials:
-
3-Bromo-6-methoxycoumarin
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Microwave synthesis reactor
Procedure:
-
To a microwave reaction vessel, add 3-bromo-6-methoxycoumarin (1 equivalent).
-
Add ethanol and a solution of sodium hydroxide (3 equivalents) in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5-10 minutes, maintaining a temperature of approximately 80°C with stirring.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting crude product in a minimum amount of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in an oven at 80°C.
Part 2: Synthesis of this compound Amides
This general procedure involves the formation of an acyl chloride followed by reaction with an amine.[2]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (e.g., benzylamine, morpholine)
-
Aqueous ammonium solution (for primary amide)
-
Water
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMF (1 drop).
-
Slowly add oxalyl chloride (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
In a separate flask, dissolve the desired amine (1.5 equivalents) in DCM.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative yields for the key steps of the synthesis.
| Step | Product | Typical Yield (%) |
| Perkin Rearrangement | This compound | 90-99% |
| Amidation with Benzylamine | N-benzyl-6-methoxybenzofuran-2-carboxamide | 75-85% |
| Amidation with Morpholine | (6-methoxybenzofuran-2-yl)(morpholino)methanone | 70-80% |
| Amidation with Aqueous Ammonia | 6-methoxybenzofuran-2-carboxamide | 65-75% |
Note: Yields are representative and may vary based on the specific amine used and purification methods.
Amide Formation Mechanism
The conversion of the carboxylic acid to the amide proceeds through an activated acyl chloride intermediate.
Caption: Mechanism for the conversion of a carboxylic acid to an amide via an acyl chloride.
Conclusion
The protocols described in this application note provide a robust and efficient pathway for the synthesis of this compound amides. The microwave-assisted Perkin rearrangement offers a rapid and high-yield synthesis of the carboxylic acid intermediate. The subsequent amidation via an acyl chloride is a versatile method that can be adapted for a wide range of primary and secondary amines, making it a valuable tool for researchers in drug discovery and development.
References
Application Notes: 6-Methoxybenzofuran-2-carboxylic Acid in the Synthesis of Novel Anticancer Agents
Introduction
6-Methoxybenzofuran-2-carboxylic acid is a versatile scaffold for the development of novel anticancer therapeutics. Its core structure is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this molecule have shown significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and microtubule dynamics. This document provides an overview of the application of this compound in the synthesis of anticancer agents, along with detailed protocols for their synthesis and biological evaluation.
Mechanism of Action
Derivatives of this compound have been shown to exert their anticancer effects through multiple mechanisms:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Several benzofuran derivatives are potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][3] By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.
-
Modulation of the mTOR Signaling Pathway: The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5] Certain benzofuran derivatives have been identified as inhibitors of the mTORC1 complex, which plays a crucial role in protein synthesis and cell cycle progression.[6]
-
Inhibition of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Some benzofuran-based compounds act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics.[7] This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[8]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various benzofuran derivatives synthesized from precursors related to this compound.
Table 1: Cytotoxic Activity of Benzofuran-2-carboxamide Derivatives
| Compound Reference | Cancer Cell Line | IC50 (µM) |
| 50g | HCT-116 (Colon) | 0.87[1] |
| HeLa (Cervical) | 0.73[1] | |
| HepG2 (Liver) | 5.74[1] | |
| A549 (Lung) | 0.57[1] | |
| 37e | A549 (Lung) | <10 |
| HeLa (Cervical) | <10 | |
| SGC7901 (Gastric) | <10 | |
| HCT116 (Colon) | <10 | |
| MCF-7 (Breast) | <10 |
Table 2: VEGFR-2 Inhibitory Activity of Benzofuran Derivatives
| Compound Reference | Target | IC50 (nM) |
| 5c | VEGFR-2 | 1.07[3] |
| 6 | VEGFR-2 | 12.1[9] |
| Sorafenib (Reference) | VEGFR-2 | 78.9[9] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-methoxybenzofuran-2-carboxamides
This protocol describes a general method for the synthesis of N-aryl-6-methoxybenzofuran-2-carboxamide derivatives, a class of compounds that has shown promising anticancer activity.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Substituted aniline
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-6-methoxybenzofuran-2-carboxamide.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HCC1806)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzofuran derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized compounds in DMSO.
-
Prepare serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mTOR - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Application Notes and Protocols: Development of Antifungal Derivatives from 6-Methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and antifungal evaluation of derivatives of 6-methoxybenzofuran-2-carboxylic acid. While specific antifungal data for derivatives of this compound are not extensively available in public literature, this document outlines established protocols for the synthesis of analogous benzofuran compounds, their conversion into various derivatives, and standardized methods for assessing their antifungal activity.
Introduction
Benzofuran scaffolds are prevalent in a variety of biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including antifungal, antibacterial, and anti-inflammatory activities. The derivatization of the benzofuran core, particularly at the carboxylic acid moiety, allows for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency. This document focuses on the esters and amides derived from a this compound backbone. Potential mechanisms of antifungal action for benzofuran derivatives include the disruption of calcium homeostasis and the inhibition of fungal N-myristoyltransferase.
Data Presentation
The following tables provide an illustrative summary of the kind of quantitative data that would be generated from the antifungal screening of novel this compound derivatives. The data presented here are hypothetical and based on activities reported for other substituted benzofuran derivatives against common fungal pathogens.
Table 1: Antifungal Activity of 6-Methoxybenzofuran-2-carboxylate Esters
| Compound ID | R (Ester Group) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. neoformans |
| 6-MeO-BFC-E1 | Methyl | 64 | 128 | 64 |
| 6-MeO-BFC-E2 | Ethyl | 32 | 64 | 32 |
| 6-MeO-BFC-E3 | Isopropyl | 64 | 64 | 128 |
| 6-MeO-BFC-E4 | Benzyl | 16 | 32 | 16 |
| Fluconazole | - | 8 | 64 | 16 |
| Amphotericin B | - | 1 | 1 | 0.5 |
Table 2: Antifungal Activity of 6-Methoxybenzofuran-2-carboxamide Amides
| Compound ID | R (Amide Group) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. neoformans |
| 6-MeO-BFC-A1 | Propylamino | 32 | 64 | 32 |
| 6-MeO-BFC-A2 | Cyclohexylamino | 16 | 32 | 64 |
| 6-MeO-BFC-A3 | Phenylamino | 8 | 16 | 8 |
| 6-MeO-BFC-A4 | 4-Chlorophenylamino | 4 | 8 | 4 |
| Fluconazole | - | 8 | 64 | 16 |
| Amphotericin B | - | 1 | 1 | 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of a benzofuran-2-carboxylic acid scaffold.
Materials:
-
3-Hydroxy-4-methoxybenzaldehyde
-
Diethyl bromomalonate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-hydroxy-4-methoxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents).
-
Add diethyl bromomalonate (1.2 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude intermediate is then subjected to hydrolysis by refluxing in a 10% NaOH solution for 4 hours.
-
After cooling, the aqueous solution is washed with diethyl ether to remove any non-acidic impurities.
-
The aqueous layer is then acidified to pH 2-3 with 1 M HCl, leading to the precipitation of the crude this compound.
-
The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to yield the pure product.
Protocol 2: General Procedure for the Synthesis of 6-Methoxybenzofuran-2-carboxylate Esters (Fischer Esterification)
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for the Synthesis of 6-Methoxybenzofuran-2-carboxamide Amides
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate amine (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5 equivalents) dropwise at 0°C.
-
Add a catalytic amount of DMF and stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzofuran derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
Procedure:
-
Preparation of Fungal Inoculum:
-
For yeasts (C. albicans, C. neoformans), subculture the strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (A. fumigatus), grow the culture on Potato Dextrose Agar until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. For azoles, this is often defined as a ≥50% reduction in turbidity. For other fungicidal compounds, it may be the lowest concentration with no visible growth.
-
Visualizations
Caption: Workflow for the synthesis and antifungal evaluation of this compound derivatives.
Caption: Putative antifungal mechanisms of action for benzofuran derivatives.
Application Notes and Protocols: Leveraging 6-Methoxybenzofuran-2-Carboxylic Acid in the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of 6-methoxybenzofuran-2-carboxylic acid as a key scaffold in the synthesis of potential anti-inflammatory compounds. The benzofuran nucleus is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The derivatization of the carboxylic acid group into esters and amides presents a facile and effective strategy for generating novel chemical entities with enhanced anti-inflammatory potential.[1][2]
Rationale for Use: The Benzofuran Scaffold in Inflammation
The anti-inflammatory activity of benzofuran derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A primary target is the cyclooxygenase (COX) enzyme, which exists in two isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins. Therefore, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Synthesis of Anti-Inflammatory Compounds
The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of various derivatives, primarily through esterification and amidation reactions.
General Synthesis Workflow
Caption: General workflow for the synthesis of anti-inflammatory compounds from this compound.
Key Derivatives and Their Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives, including those with structural similarities to this compound derivatives.
Benzofuran-2-Carboxamides
The synthesis of benzofuran-2-carboxamide derivatives has been shown to yield compounds with significant in vivo anti-inflammatory, analgesic, and antipyretic activities.[2]
2-Aroylbenzofurans
Derivatives of 2-aroylbenzofuran, particularly those with hydroxyl substitutions on the benzofuran ring (structurally related to the methoxy group), have demonstrated potent inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages.[3] Overproduction of NO is a hallmark of inflammation.
Aurones (2-Benzylidenebenzofuran-3(2H)-ones)
A synthetic aurone, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), which contains the 6-methoxybenzofuran core, has been shown to possess anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines such as IL-6, IL-1β, iNOS, and TNF-α in LPS-stimulated RAW 264.7 cells.[4][5]
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of representative benzofuran derivatives from various studies.
| Compound Class | Specific Derivative/Compound | Assay | Target/Mediator | Activity (IC50 or % Inhibition) | Reference |
| 2-Aroylbenzofurans | Compound with 6-OH | Nitric Oxide Production | iNOS | Potent Inhibition | [3] |
| Aurones | (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | Cytokine Expression (PCR) | IL-6, IL-1β, iNOS, TNF-α | Downregulation | [4][5] |
| Fluorinated Benzofurans | Carboxylic acid derivatives | Prostaglandin E2 (PGE2) production | COX-2 | IC50: 1.1 - 20.5 µM | [6] |
| Fluorinated Benzofurans | Carboxylic acid derivatives | Interleukin-6 (IL-6) secretion | IL-6 | IC50: 1.2 - 9.04 µM | [6] |
| Fluorinated Benzofurans | Carboxylic acid derivatives | Nitric Oxide (NO) production | iNOS | IC50: 2.4 - 5.2 µM | [6] |
Experimental Protocols
Protocol 1: General Synthesis of Benzofuran-2-Carboxamides
This protocol is a generalized procedure based on the successful synthesis of analogous compounds.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Appropriate amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
-
Protocol 2: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol is based on methods used to evaluate the anti-inflammatory activity of benzofuran derivatives.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
Inflammation Induction:
-
Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-stimulated control.
-
Determine the IC50 value for each active compound.
-
Signaling Pathway in Inflammation
The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which leads to the expression of COX-2 and iNOS.
Caption: Simplified signaling pathway of LPS-induced inflammation and potential points of intervention for 6-methoxybenzofuran derivatives.
Conclusion
This compound represents a promising and versatile starting material for the development of novel anti-inflammatory agents. The derivatization of its carboxylic acid group into amides and esters provides a straightforward approach to generate a library of compounds for biological screening. The demonstrated anti-inflammatory activities of structurally related benzofurans, particularly their ability to inhibit key inflammatory mediators like nitric oxide and pro-inflammatory cytokines, underscore the potential of this scaffold in drug discovery. Further synthesis and evaluation of derivatives of this compound are warranted to explore their therapeutic potential in treating inflammatory diseases.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Esterification of 6-Methoxybenzofuran-2-carboxylic Acid
Introduction
The esterification of 6-methoxybenzofuran-2-carboxylic acid is a crucial transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, and the corresponding esters are often key building blocks in drug discovery and development. This document provides detailed protocols for the conversion of this compound to its corresponding esters, primarily focusing on the widely used Fischer-Tropsch esterification method and an alternative alkylation approach.
Reaction Principle: Fischer-Tropsch Esterification
Fischer-Tropsch esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[1][3] Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[4][5]
Experimental Protocols
Protocol 1: Fischer-Tropsch Esterification with Methanol
This protocol describes the synthesis of methyl 6-methoxybenzofuran-2-carboxylate using methanol as the alcohol and sulfuric acid as the catalyst.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, or used as the solvent).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture. The addition should be done carefully as it is an exothermic process.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[6] Let the reaction proceed for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude methyl 6-methoxybenzofuran-2-carboxylate.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.[7]
Protocol 2: Esterification using Dimethyl Sulfate (Alternative Method)
This protocol is an alternative for methylation, particularly useful when Fischer-Tropsch conditions are not suitable. It utilizes dimethyl sulfate as the methylating agent.
Materials:
-
This compound
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (e.g., 5.0 eq), and anhydrous acetone.
-
Reagent Addition: Add dimethyl sulfate (1.0 eq) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for an extended period, typically 48 hours.[8] Monitor the reaction by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the solid residue with acetone.
-
-
Concentration: Combine the filtrate and the washings, and remove the solvent using a rotary evaporator to yield the crude methyl ester.[8]
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[7]
Data Presentation
The following table summarizes the typical reaction conditions for the esterification of benzofuran-2-carboxylic acid derivatives based on the provided protocols and related literature.
| Parameter | Protocol 1: Fischer-Tropsch Esterification | Protocol 2: Alkylation with Dimethyl Sulfate |
| Alcohol/Alkylating Agent | Methanol (excess) | Dimethyl Sulfate |
| Catalyst/Base | Concentrated H₂SO₄ (catalytic) | Anhydrous K₂CO₃ (excess) |
| Solvent | Methanol | Acetone |
| Temperature | Reflux (approx. 65°C) | Reflux |
| Reaction Time | 4-24 hours | 48 hours |
| Work-up | Liquid-liquid extraction with NaHCO₃ wash | Filtration and solvent evaporation |
| Purification | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |
| Reported Yield | 60-95% (general)[6][8] | ~60% (for a similar substrate)[8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Fischer Esterification of this compound.
Reaction Logic Diagram
Caption: Logical flow of the Fischer Esterification mechanism.
References
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 6-methoxybenzofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be scalable, efficient, and reproducible, making it suitable for industrial applications.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in various therapeutic areas. The following protocols outline a robust and scalable three-step synthesis from commercially available starting materials.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence, beginning with the formation of the 6-methoxybenzofuran core, followed by formylation at the C2 position, and subsequent oxidation to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Methoxybenzofuran
This step involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid followed by cyclization.[1]
Materials:
-
2-Hydroxy-4-methoxybenzaldehyde
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc)
-
Water (H₂O)
-
Toluene
Procedure:
-
Alkylation: To a stirred solution of sodium hydroxide in water, add 2-hydroxy-4-methoxybenzaldehyde at room temperature. Heat the mixture to 100°C. Add a solution of chloroacetic acid in water dropwise over 1 hour, maintaining the temperature at 100°C. After the addition is complete, continue stirring at 100°C for an additional 4 hours.
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to pH 2. The resulting precipitate, 2-formyl-4-methoxyphenoxyacetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
-
Cyclization: A mixture of the dried intermediate, sodium acetate, and acetic anhydride is heated to 125-130°C and stirred for 5 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring. The crude 6-methoxybenzofuran will precipitate. Collect the solid by filtration, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane.
| Reagent | Molar Ratio (relative to starting aldehyde) |
| 2-Hydroxy-4-methoxybenzaldehyde | 1.0 |
| Sodium Hydroxide | 3.0 |
| Chloroacetic Acid | 1.1 |
| Acetic Anhydride | 3.0 |
| Sodium Acetate | 1.5 |
Table 1: Stoichiometry for the Synthesis of 6-Methoxybenzofuran.
| Parameter | Value |
| Yield | 75-85% |
| Purity | >98% (by GC) |
| Appearance | Colorless to pale yellow oil or low melting solid |
Table 2: Quantitative Data for the Synthesis of 6-Methoxybenzofuran.
Step 2: Vilsmeier-Haack Formylation of 6-Methoxybenzofuran
This reaction introduces a formyl group at the electron-rich C2 position of the benzofuran ring.[2][3]
Materials:
-
6-Methoxybenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Water (H₂O)
Procedure:
-
Vilsmeier Reagent Formation: In a dry, inert atmosphere reactor, cool N,N-dimethylformamide (DMF) to 0-5°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 6-methoxybenzofuran in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45°C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium acetate solution until the pH is 6-7. The product, 6-methoxybenzofuran-2-carbaldehyde, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
| Reagent | Molar Ratio (relative to 6-methoxybenzofuran) |
| 6-Methoxybenzofuran | 1.0 |
| N,N-Dimethylformamide | 3.0 |
| Phosphorus Oxychloride | 1.2 |
Table 3: Stoichiometry for the Vilsmeier-Haack Formylation.
| Parameter | Value |
| Yield | 80-90% |
| Purity | >99% (by HPLC) |
| Appearance | Yellow to brown solid |
Table 4: Quantitative Data for the Synthesis of 6-Methoxybenzofuran-2-carbaldehyde.
Step 3: Oxidation of 6-Methoxybenzofuran-2-carbaldehyde
The final step involves the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
6-Methoxybenzofuran-2-carbaldehyde
-
Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)
-
Aqueous sodium hydroxide (NaOH) or a suitable buffer
-
Acetone or a mixed solvent system
-
Hydrochloric acid (HCl)
-
Water (H₂O)
Procedure (using Potassium Permanganate):
-
Oxidation: Suspend 6-methoxybenzofuran-2-carbaldehyde in a mixture of acetone and water. Cool the mixture to 0-5°C. Slowly add a solution of potassium permanganate (KMnO₄) in water dropwise, maintaining the temperature below 10°C. After the addition, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.
-
Work-up: Filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone. Cool the remaining aqueous solution and acidify with concentrated hydrochloric acid (HCl) to pH 2. The desired product, this compound, will precipitate.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, the product can be recrystallized from ethanol/water.
| Reagent | Molar Ratio (relative to aldehyde) |
| 6-Methoxybenzofuran-2-carbaldehyde | 1.0 |
| Potassium Permanganate | 1.1 |
| Sodium Hydroxide (for pH adjustment) | As needed |
Table 5: Stoichiometry for the Oxidation Reaction.
| Parameter | Value |
| Yield | 85-95% |
| Purity | >99% (by HPLC) |
| Appearance | White to off-white solid |
Table 6: Quantitative Data for the Synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the three-step synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Potassium permanganate (KMnO₄) is a strong oxidizing agent. Avoid contact with combustible materials.
-
Chloroacetic acid is corrosive and toxic. Handle with appropriate care.
These protocols provide a comprehensive guide for the large-scale synthesis of this compound. For successful implementation, it is crucial to adhere to the specified reaction conditions and safety precautions. Optimization of reaction parameters may be necessary depending on the scale and available equipment.
References
Application Notes and Protocols: 6-methoxybenzofuran-2-carboxylic acid as a Versatile Intermediate for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxybenzofuran-2-carboxylic acid and its derivatives as key intermediates in the synthesis of potent kinase inhibitors. The protocols outlined below are intended for researchers in medicinal chemistry and drug discovery, offering detailed methodologies for the preparation of inhibitors targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and MAP kinase-interacting kinases (Mnks).
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. Specifically, derivatives of this compound serve as crucial building blocks for the synthesis of targeted kinase inhibitors due to their favorable physicochemical properties and synthetic accessibility.
This document details the synthetic routes to potent kinase inhibitors starting from 6-methoxybenzofuran derivatives, provides quantitative data on their biological activity, and illustrates the signaling pathways they modulate.
I. Synthesis of a Key Intermediate for the VEGFR Inhibitor, Fruquintinib
Fruquintinib is a highly selective and potent inhibitor of VEGFR-1, -2, and -3.[1][2] A crucial step in its synthesis involves the preparation of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, which can be derived from a 6-methoxybenzofuran precursor. The following protocols detail the demethylation of a 6-methoxybenzofuran derivative and its subsequent conversion to the final drug substance.
Experimental Workflow: Synthesis of Fruquintinib Intermediate
Caption: Synthetic workflow for Fruquintinib.
Protocol 1: Demethylation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid[3]
This protocol describes the conversion of the 6-methoxy group to a 6-hydroxy group, a key transformation for the synthesis of the Fruquintinib intermediate.
Materials:
-
6-methoxy-2-methylbenzofuran-3-carboxylic acid
-
Dichloromethane (DCM)
-
Boron tribromide (BBr3)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 6-methoxy-2-methylbenzofuran-3-carboxylic acid (22 g) in dichloromethane (220 ml).
-
Cool the mixture to 0-10°C.
-
Slowly add boron tribromide (80.18 g) to the cooled mixture while maintaining the temperature between 0-10°C.
-
Stir the reaction mixture at the same temperature.
-
Upon reaction completion (monitored by a suitable method such as TLC or LC-MS), slowly quench the reaction mixture by adding it to ice water.
-
Stir the resulting mixture at the same temperature.
-
Filter the precipitated solid, wash it with water, and dry to obtain 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
-
Expected yield: 17.8 g.
Protocol 2: Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide[4]
This protocol details the amidation of the carboxylic acid to form the corresponding N-methylamide.
Materials:
-
6-methoxy-2-methylbenzofuran-3-carboxylic acid
-
Toluene
-
Thionyl chloride
-
Monomethylamine hydrochloride
-
Potassium carbonate
-
Water
Procedure:
-
To a mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (100 g) in toluene (500 ml), slowly add thionyl chloride (143.30 g) at 25-35°C.
-
Heat the mixture to 65-75°C and stir at this temperature until the reaction is complete.
-
Cool the reaction mixture to 25-35°C. This solution contains the acid chloride intermediate.
-
In a separate vessel, dissolve potassium carbonate (268.1 g) in water (1000 ml) and add monomethylamine hydrochloride (65.49 g) at 25-35°C.
-
Cool the aqueous amine solution to 0-10°C.
-
Slowly add the acid chloride solution from step 3 to the cooled amine solution, maintaining the temperature at 0-10°C.
-
After the addition is complete, raise the temperature to 25-35°C and stir.
-
Isolate the product, 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide, through appropriate workup and purification.
Protocol 3: Synthesis of Fruquintinib[3][5]
This final step involves the coupling of the benzofuran intermediate with the quinazoline moiety.
Materials:
-
6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide
-
4-Chloro-6,7-dimethoxyquinazoline
-
Potassium carbonate
-
Acetonitrile
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide (7 g) and potassium carbonate (5.64 g) in dimethylformamide (70 ml), add 4-chloro-6,7-dimethoxyquinazoline (7.66 g) at 25-30°C.
-
Heat the reaction mixture to 70-80°C and stir at this temperature.
-
After the reaction is complete, cool the mixture to 25-30°C.
-
Add water and then ethyl acetate and stir.
-
Filter the resulting solid and wash with water.
-
The crude product can be further purified by slurrying in water followed by acetonitrile.
-
Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib.
-
Expected yield: 11 g.
Quantitative Data: Biological Activity of Fruquintinib
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 | 33 | [1][3][4] |
| VEGFR2 | 35 | [1][3][4] |
| VEGFR3 | 0.5 | [1][3][4] |
| c-Kit | 458 | [1] |
| FGFR1 | 181 | [1] |
| RET | 128 | [1] |
II. Synthesis of Benzofuran-Based Mnk Inhibitors
MAP kinase-interacting kinases (Mnks) are downstream effectors of the MAPK signaling pathway and are implicated in cancer cell proliferation and survival. Derivatives of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide have been identified as potent inhibitors of Mnk1 and Mnk2.[5]
Experimental Workflow: Synthesis of Benzofuran-Based Mnk Inhibitors
Caption: General workflow for Mnk inhibitors.
Protocol 4: General Synthesis of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide Derivatives[8]
This protocol provides a general scheme for the synthesis of a series of Mnk inhibitors based on the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide scaffold. The synthesis involves the initial construction of the benzofuran core followed by amide coupling with various amines to introduce diversity at the C-2 position.
Materials:
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Appropriate starting materials for the benzofuran core synthesis.
-
Thionyl chloride or other activating agents (e.g., HATU, HOBt).
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A diverse library of amines for the C-2 position.
-
Suitable solvents (e.g., DCM, DMF).
-
Base (e.g., triethylamine, DIPEA).
Procedure:
-
Synthesize the 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxylic acid core using established methods.
-
Activate the carboxylic acid group, for example, by converting it to the acid chloride with thionyl chloride or by using peptide coupling reagents.
-
React the activated carboxylic acid with a selected amine in the presence of a base to form the corresponding amide.
-
Purify the final compounds using techniques such as column chromatography or recrystallization.
-
Characterize the synthesized compounds using NMR, mass spectrometry, and elemental analysis.
Quantitative Data: Biological Activity of Benzofuran-Based Mnk Inhibitors[8]
| Compound | Mnk1 IC50 (µM) | Mnk2 IC50 (µM) |
| 5b | >50 | 1.45 |
| 5i | >50 | 1.16 |
| 5o | 10.12 | 3.55 |
| 8k | 0.98 | 0.27 |
III. Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the kinase inhibitors discussed in these application notes.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to its receptor (VEGFR) triggers a signaling cascade that is crucial for angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis.[6][7] Inhibitors like Fruquintinib block this pathway by targeting the kinase activity of VEGFRs.
Caption: VEGFR signaling pathway and its inhibition.
Mnk Signaling Pathway
The MAP kinase-interacting kinases (Mnks) are activated by the upstream MAP kinases, ERK and p38.[8][9] Once activated, Mnks phosphorylate eukaryotic initiation factor 4E (eIF4E), a key regulator of protein translation. This pathway is often hyperactivated in cancer, promoting the translation of oncogenic proteins.
Caption: Mnk signaling pathway and its inhibition.
Conclusion
This compound and its analogs are valuable and versatile intermediates for the synthesis of a variety of kinase inhibitors. The protocols and data presented herein demonstrate their application in the development of targeted therapies for cancer. The synthetic accessibility and the potent biological activity of the resulting compounds highlight the importance of the benzofuran scaffold in modern drug discovery. Further exploration of this chemical space is likely to yield novel and effective therapeutic agents.
References
- 1. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound consistently low?
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Cyclization: The formation of the benzofuran ring is a critical step. Ensure that the reaction conditions for cyclization are optimized. For base-mediated cyclizations, the choice of base and solvent is crucial. Potassium carbonate in a polar aprotic solvent like DMF or acetone is often used.[1] The reaction may require heating (reflux) for an extended period (6-12 hours) to go to completion.[1]
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Suboptimal Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the yield. For instance, when using a base for cyclization, an excess (e.g., 1.2–1.5 equivalents) is often necessary to drive the reaction forward.[1]
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Side Reactions: The presence of reactive functional groups can lead to undesired side reactions. For example, in Friedel-Crafts acylation type routes, the methoxy group is strongly activating and can direct electrophilic attack to multiple positions on the benzene ring if conditions are not carefully controlled.[1]
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Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction and purification steps. Ensure proper pH adjustment during aqueous workup to precipitate the carboxylic acid fully. For purification by recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at room temperature. Column chromatography, while effective, can also lead to yield loss if not performed carefully.[1]
Question 2: I am observing significant impurity peaks in the NMR spectrum of my final product. What are the likely sources of these impurities and how can I remove them?
Answer: Impurities can arise from starting materials, side products, or decomposition. Here’s how to address this:
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Unreacted Starting Materials: If you detect signals corresponding to your starting materials, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of a key reagent.
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Partially Hydrolyzed Intermediates: If your synthesis involves an ester intermediate, incomplete hydrolysis will result in contamination of your final carboxylic acid product. Ensure the hydrolysis conditions (e.g., concentration of base, reaction time, and temperature) are sufficient for complete conversion.
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Decarboxylation: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures. Avoid excessive heating during the final steps of the synthesis and purification.
-
Purification Strategies:
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Recrystallization: This is often the most effective method for removing minor impurities from a solid product. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Column Chromatography: For complex impurity profiles, silica gel column chromatography using a gradient elution system (e.g., ethyl acetate in hexanes) can be very effective for separating the desired product.[1]
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Acid-Base Extraction: You can dissolve the crude product in a suitable organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
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Question 3: My reaction to form the benzofuran ring is not proceeding as expected. What are some alternative synthetic routes I could consider?
Answer: If a particular synthetic route is problematic, several other methods for constructing the benzofuran ring system are available.
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Perkin Rearrangement: 3-Halocoumarins can be converted to benzofuran-2-carboxylic acids through a Perkin rearrangement, which involves a base-catalyzed ring contraction.[2] This method can be very efficient, with microwave-assisted protocols significantly reducing reaction times and improving yields.[2]
-
Intramolecular Cyclization of Phenoxy Ketones/Esters: A common approach involves the synthesis of an α-phenoxy ketone or ester, followed by an intramolecular cyclization. This can be achieved under various conditions, including acid or base catalysis.
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Coupling Reactions: The coupling of o-halophenols with terminal alkynes, followed by cyclization, is a powerful method for synthesizing 2-substituted benzofurans.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic pathway for this compound?
A1: A common approach starts with a substituted phenol, followed by the construction of the furan ring.[1] For instance, one could start with 4-methoxyphenol and introduce a side chain that can be cyclized to form the furan ring and subsequently build the carboxylic acid functionality. Another established method is the acylation of a benzofuran precursor.[3]
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: Key parameters to monitor and optimize include:
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Temperature: Both excessively high and low temperatures can be detrimental. High temperatures might lead to side reactions or decomposition, while low temperatures can result in incomplete reactions.
-
Solvent: The polarity of the solvent can influence reaction rates and selectivity.[1]
-
Base/Catalyst: The choice and amount of base or catalyst are critical for many of the reaction steps.
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Reaction Time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of spectroscopic techniques is recommended for full characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight.[1]
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Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the carboxylic acid O-H and C=O stretches.
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzofuran Synthesis and Functionalization
| Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ester Hydrolysis | Potassium Carbonate | Acetone | Reflux | 6-12 | Good | [1] |
| Amide Synthesis | Oxalyl Chloride, NH₄OH (aq) | Dichloromethane | Room Temp. | 24 (step 1), 12 (step 2) | 50 | [4] |
| Methyl Esterification | (CH₃O)₂SO₂, K₂CO₃ | Acetone | Reflux | 48 | 60 | [4] |
| Demethylation | Boron Tribromide | Dichloromethane | 0-10 | Not Specified | Good | [5] |
| Acylation | Acetic Acid, TFAA | 1,2-Dichloroethane | 70 | 48 | 88 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Ester Hydrolysis to form a Benzofuran Carboxylic Acid
This protocol is a generalized procedure based on common hydrolysis methods.
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Dissolution: Dissolve the benzofuran ester precursor in a suitable solvent such as acetone or methanol.
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Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium carbonate (typically 1.2-2.0 equivalents).
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Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 55-80°C) for a period of 2 to 12 hours. Monitor the reaction progress using TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
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Acidification: Dilute the residue with water and acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of 3-4.
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Isolation: The carboxylic acid product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent system.
Protocol 2: Amide Formation from a Benzofuran Carboxylic Acid
This protocol is adapted from a literature procedure for the synthesis of related benzofuran amides.[4]
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Acid Chloride Formation: Suspend the benzofuran carboxylic acid (1 equivalent) in anhydrous dichloromethane. Add oxalyl chloride (1.25 equivalents) followed by a catalytic amount of DMF. Stir the mixture at room temperature for 24 hours.
-
Ammonolysis: Cool the reaction mixture in an ice bath. Slowly add an aqueous ammonium hydroxide solution.
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Reaction: Allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Workup: Dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Dry the combined organic extracts over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the resulting solid by silica gel column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for organic synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Common synthetic strategies include the Perkin reaction involving the cyclization of a substituted phenoxyacetic acid and the base-catalyzed rearrangement of a corresponding 3-halocoumarin. Another approach involves the cyclization of a substituted salicylaldehyde with an active methylene compound followed by further modifications.
Q2: My overall yield is consistently low. What are the potential causes?
A2: Low yields can be attributed to several factors, including incomplete reactions, the formation of stable byproducts, or degradation of the product. Common issues include incomplete cyclization of the benzofuran ring, decarboxylation of the final product under harsh conditions (e.g., high temperature), or the formation of alternative cyclized products like dioxepines.
Q3: I am observing a persistent impurity with a similar polarity to my product in TLC analysis. What could it be?
A3: A common impurity is the unhydrolyzed ester precursor if your synthesis involves a final ester hydrolysis step to yield the carboxylic acid. Another possibility is the presence of a constitutional isomer formed due to non-regioselective reactions in earlier steps. Careful analysis of NMR and MS data is recommended for definitive identification.
Q4: My final product is a different color than expected. Does this indicate a significant impurity?
A4: While a color change can indicate the presence of impurities, it is not always a definitive sign of a failed synthesis. Trace amounts of highly colored byproducts can sometimes impart color to the final product. However, it is crucial to perform thorough analytical characterization (NMR, MS, HPLC) to identify the source of the color and ensure the purity of your compound.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Major Byproduct
Symptom: You observe a significant, unexpected peak in your HPLC or a major spot on your TLC plate that is not your starting material or desired product.
Possible Causes & Solutions:
-
Formation of a Dioxepine Byproduct: In syntheses involving the cyclization of a phenoxyacetic acid derivative, an alternative 7-membered ring (dioxepine) can form.[1]
-
Troubleshooting:
-
Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times may favor the desired 5-membered ring closure.
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to see if the byproduct formation can be minimized.
-
Purification: Dioxepine byproducts can often be separated from the desired benzofuran by column chromatography.
-
-
-
Incomplete Cyclization: The acyclic precursor may remain in the reaction mixture.
-
Troubleshooting:
-
Reaction Time/Temperature: Increase the reaction time or temperature to drive the cyclization to completion.
-
Catalyst/Reagent: Ensure the catalyst or reagent responsible for cyclization is active and used in the correct stoichiometric amount.
-
-
Issue 2: Low Yield and Evidence of Decarboxylation
Symptom: The yield of this compound is low, and you detect the presence of 6-methoxybenzofuran (the decarboxylated product) in your crude mixture by GC-MS or ¹H NMR.
Possible Cause & Solution:
-
Thermal Decarboxylation: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures.[2]
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating during the reaction, work-up, and purification steps. If possible, conduct the reaction at a lower temperature for a longer duration.
-
Purification Method: When performing distillations or recrystallizations, use the minimum temperature required. Consider purification techniques that do not require high temperatures, such as column chromatography at room temperature.
-
-
Issue 3: Product Contaminated with Starting Material or Precursor
Symptom: Analytical data (e.g., ¹H NMR, LC-MS) of the final product shows contamination with the starting materials or an ester precursor.
Possible Cause & Solution:
-
Incomplete Hydrolysis of Ester Precursor: If the synthesis involves the hydrolysis of a methyl or ethyl ester to the carboxylic acid, the reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Conditions: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH) used for hydrolysis.
-
Work-up: Ensure the pH is sufficiently basic during the hydrolysis and that the subsequent acidification is complete to precipitate the carboxylic acid.
-
Purification: A careful acid-base extraction during the work-up can effectively separate the carboxylic acid product from the neutral ester starting material.
-
-
Data Presentation
The following table summarizes potential products and byproducts in a typical synthesis of this compound, along with their expected characteristics.
| Compound | Molecular Weight ( g/mol ) | Expected Yield Range (%) | Common Analytical Observations |
| This compound | 192.17 | 60-85 | Desired product. Characteristic peaks in ¹H and ¹³C NMR. Correct mass in MS. |
| 6-Methoxybenzofuran | 148.16 | 0-15 | Byproduct from decarboxylation. Absence of the carboxylic acid proton in ¹H NMR. Lower mass in MS. |
| Dioxepine Byproduct | Varies | 0-20 | Unexpected signals in NMR, particularly in the aromatic and aliphatic regions. Mass will differ from the desired product. |
| Unhydrolyzed Ester Precursor | 206.20 (for methyl ester) | 0-10 | Presence of an ester signal (e.g., a singlet around 3.9 ppm for a methyl ester) in ¹H NMR. Higher mass in MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
-
Starting Material: 2-hydroxy-4-methoxybenzaldehyde.
-
Step 1: Synthesis of (2-formyl-5-methoxyphenoxy)acetic acid:
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent (e.g., acetone), add anhydrous potassium carbonate and ethyl bromoacetate.
-
Reflux the mixture for 4-6 hours.
-
After cooling, filter the solid and evaporate the solvent.
-
Hydrolyze the resulting ester with an aqueous solution of sodium hydroxide at room temperature.
-
Acidify the reaction mixture with dilute HCl to precipitate the (2-formyl-5-methoxyphenoxy)acetic acid. Filter, wash with water, and dry.
-
-
Step 2: Cyclization to this compound:
-
A mixture of (2-formyl-5-methoxyphenoxy)acetic acid, acetic anhydride, and anhydrous sodium acetate is heated at 140-150 °C for 2-3 hours.
-
The reaction mixture is then poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.
-
The solution is cooled, and the precipitated crude this compound is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizations
Caption: Troubleshooting workflow for unexpected analytical results.
Caption: Common byproducts in the synthesis pathway.
References
Technical Support Center: Troubleshooting Benzofuran Cyclization Reactions
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or from an unsuitable source, leading to low activity.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for reaction success.[1][3]
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can cause catalyst decomposition.[1]
-
Solvent: Screen different anhydrous and degassed solvents.
-
Base: The choice of base is crucial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often more effective than sodium bicarbonate (NaHCO₃), which can produce water at high temperatures and deactivate the catalyst.[2][4] Organic bases such as triethylamine (NEt₃) can also be suitable.[2]
-
-
-
Poor Reagent Quality and Stoichiometry: Impure or wet starting materials and solvents can inhibit the reaction.[1] Incorrect stoichiometry is also a common issue.
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a frequent side reaction, especially when using copper co-catalysts.[1]
Issue 2: My Larock-type benzofuran synthesis is failing.
Question: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ as the base in DMF at 110°C is giving very low yields (<5%). What is going wrong?
Answer: This is a common problem that can often be traced to the choice of base and the presence of water.[2]
Potential Causes & Solutions:
-
Water Formation: At high temperatures (like 110°C), sodium bicarbonate (NaHCO₃) can decompose to produce water, which can interfere with the palladium catalytic cycle and lead to catalyst deactivation.[2]
-
Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally more effective.[2]
-
-
Catalyst Inefficiency: The chosen palladium catalyst, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[2]
-
Solution: Consider screening other palladium sources, like Pd(PPh₃)₄. The addition of a co-catalyst like copper(I) iodide (CuI) can also improve yields by facilitating the coupling part of the reaction.[2]
-
Issue 3: How do substituents on the starting materials affect the reaction yield?
Question: How do electron-donating and electron-withdrawing groups on the aromatic ring of the phenol or on the alkyne affect the cyclization reaction?
Answer: The electronic properties of the substituents on your starting materials can significantly influence the reaction rate and yield.
-
Electron-Donating Groups (EDGs): Substrates with electron-donating groups on the phenol ring have been observed to provide higher yields of the target benzofuran.[5][6] EDGs increase the nucleophilicity of the phenoxide, facilitating the intramolecular cyclization.
-
Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups can sometimes decrease the reaction rate and yield by making the aromatic ring less reactive towards electrophilic attack or by affecting the stability of reaction intermediates.[1] However, successful cyclizations with EWGs like nitro groups have been achieved under specific conditions, such as base-promoted, metal-free methods.[4]
Data Presentation
Table 1: Effect of Different Bases on a Base-Promoted Benzofuran Cyclization
| Entry | Solvent | Base | Yield (%) |
| 1 | DMF | K₂CO₃ | 78 |
| 2 | DMF | TEA | No Reaction |
| 3 | DMF | DIPEA | No Reaction |
| 4 | DMF | Cs₂CO₃ | 86 |
| 5 | DMF | NaCN | 75 |
| 6 | DMF | DBU | 75 |
| 7 | DMF | TEA+DMAP | 79 |
Data adapted from a study on base-promoted cyclization of 2-(1-propynyl)phenol derivatives.[4]
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.[1][2][3]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., (PPh₃)PdCl₂, 1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand if required (2-10 mol%).[1]
-
Addition of Reagents: Add an anhydrous, degassed solvent (e.g., triethylamine or DMF) via syringe.[1][3] Then, add the base (2-3 eq) if not already used as the solvent, and the terminal alkyne (1.1-1.5 eq).[1]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1][3]
Visualizations
Caption: A general workflow for troubleshooting low-yield benzofuran synthesis.
Caption: Simplified reaction pathway for benzofuran synthesis via Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
optimization of reaction time for 6-methoxybenzofuran-2-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 6-methoxybenzofuran-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format. The primary focus is on the Perkin rearrangement route, a common method for this synthesis.
Issue 1: Low or No Yield of this compound
-
Question: My reaction to synthesize this compound via the Perkin rearrangement of a substituted coumarin is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Perkin rearrangement for benzofuran synthesis can stem from several factors related to the starting materials, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Starting Material Quality:
-
Cause: The purity of the starting 3-halocoumarin precursor is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the precursor is pure by checking its melting point and spectroscopic data (NMR, IR). Recrystallize or purify by column chromatography if necessary.
-
-
Base Strength and Concentration:
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Cause: The concentration and type of base are crucial for the initial ring fission of the coumarin.[1] An inappropriate base or concentration can lead to side reactions or incomplete conversion.
-
Solution: Sodium hydroxide in ethanol or methanol is commonly used.[1] Ensure the correct molar equivalents of base are used. You can screen other bases like potassium hydroxide or potassium carbonate, but this may require further optimization.
-
-
Reaction Temperature and Time:
-
Cause: The traditional Perkin rearrangement often requires prolonged heating (refluxing for several hours) to go to completion.[1] Insufficient heating time or temperature will result in a low yield.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, increase the reflux time. For a significant reduction in reaction time, consider using microwave-assisted synthesis, which has been shown to reduce reaction times from hours to minutes with high yields.[1]
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
-
Answer: Side product formation is a common issue. Understanding the reaction mechanism can help in identifying and mitigating these unwanted products.
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Incomplete Ring Fission or Cyclization:
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Cause: The reaction proceeds in two main stages: base-catalyzed ring fission of the coumarin followed by intramolecular cyclization.[2] Incomplete reaction at either stage will result in intermediates as the main impurities.
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Solution: As mentioned above, optimizing reaction time, temperature, and base concentration can drive the reaction to completion.
-
-
Decarboxylation:
-
Cause: The final product, a carboxylic acid, can be susceptible to decarboxylation at very high temperatures, leading to the formation of 6-methoxybenzofuran.
-
Solution: Avoid excessive heating. If using conventional heating, ensure the reflux temperature is not unnecessarily high. Microwave synthesis offers better temperature control and shorter reaction times, minimizing the risk of decarboxylation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Besides the Perkin rearrangement of 3-halocoumarins, other notable methods include:
-
Tandem Sonogashira Coupling and Cyclization: This method involves the palladium-catalyzed coupling of a 2-halophenol (e.g., 2-iodo-4-methoxyphenol) with a terminal alkyne bearing a carboxylate group or a precursor.[3][4][5] This is a powerful and versatile method for constructing substituted benzofurans.
-
Acylation of 6-methoxybenzofuran: Direct acylation at the 2-position of 6-methoxybenzofuran followed by oxidation can also yield the desired carboxylic acid.[6]
Q2: How can I significantly reduce the reaction time for the Perkin rearrangement synthesis?
A2: Microwave-assisted synthesis is a highly effective method for expediting the Perkin rearrangement. Studies have shown that reaction times can be reduced from approximately 3 hours under conventional reflux to just 5 minutes using microwave irradiation, while achieving excellent yields.[1][7]
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
-
Data on Reaction Time Optimization
The following table summarizes the impact of the heating method on the reaction time for the synthesis of benzofuran-2-carboxylic acid derivatives via the Perkin rearrangement.
| Heating Method | Reaction Time | Typical Yield | Reference |
| Conventional Reflux | ~ 3 hours | Quantitative | [1] |
| Microwave Irradiation | 5 minutes | 99% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for the Synthesis of a Benzofuran-2-carboxylic Acid Derivative
This protocol is adapted from a general procedure for the synthesis of benzofuran-2-carboxylic acids and can be applied to the synthesis of this compound starting from the corresponding 3-bromo-7-methoxycoumarin.[1]
-
Preparation of Reactants: In a microwave reaction vessel, add the 3-bromo-7-methoxycoumarin (1 equivalent).
-
Addition of Reagents: Add ethanol (or methanol) as the solvent, followed by sodium hydroxide (3 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[1]
-
Work-up:
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting crude product in a minimum amount of water.
-
Acidify the solution to pH 1 with concentrated hydrochloric acid. This will precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the purified this compound in an oven.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Key steps in the Perkin rearrangement synthesis.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
side reaction prevention in the synthesis of benzofuran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the synthesis of benzofuran derivatives.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of benzofuran derivatives and offers potential solutions.
Side Reaction: Dimerization of Vinyl-Substituted Benzofurans
Question 1: I am synthesizing a vinyl-substituted benzofuran, and I am observing significant formation of a dimeric byproduct. How can I prevent this?
Answer:
Dimerization of vinyl-substituted benzofurans is a common side reaction, particularly for electron-rich derivatives, and can be promoted by heat, light, and acidic conditions. To minimize dimer formation, consider the following strategies:
-
Use of Inhibitors: The most effective way to prevent polymerization is by adding a radical inhibitor to the reaction mixture. Common inhibitors include Butylated Hydroxytoluene (BHT) and hydroquinone.
-
Low Temperature: Whenever possible, maintain a low reaction temperature. For purification, use low-temperature column chromatography or recrystallization.
-
Exclusion of Light: Protect the reaction mixture from light by wrapping the reaction flask in aluminum foil.
-
Neutral or Basic Conditions: Avoid acidic conditions, which can catalyze dimerization. For purification via column chromatography, it is advisable to use silica gel that has been neutralized with a solvent containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%).
Data Presentation: Effect of Inhibitor on Dimerization
| Inhibitor | Concentration | Yield of Monomer | Observations |
| None | - | Low to moderate | Significant dimer formation observed |
| BHT | 0.1 mol% | High | Minimal to no dimer formation |
| Hydroquinone | 0.1 mol% | High | Minimal to no dimer formation |
Note: Yields are qualitative and can vary depending on the specific substrate and reaction conditions.
Side Reaction: Beckmann Rearrangement of O-Aryl Ketoximes
Question 2: My attempt to synthesize a benzofuran from an O-aryl ketoxime under acidic conditions is primarily yielding an amide. What is causing this and how can I favor the desired cyclization?
Answer:
You are observing a competitive Beckmann rearrangement, a common acid-catalyzed side reaction for oximes. To favor the desired intramolecular electrophilic substitution that leads to the benzofuran ring, you can modify the reaction conditions:
-
Milder Acidic Conditions: Instead of strong Brønsted acids like sulfuric acid (H₂SO₄), try using milder acids or Lewis acids.
-
Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can effectively promote the desired cyclization while minimizing the Beckmann rearrangement. Other Lewis acids like iron(III) chloride (FeCl₃) have also been reported to catalyze this type of cyclization.[1]
-
Aprotic Solvents: Using aprotic solvents can sometimes suppress the Beckmann rearrangement.
-
Lower Reaction Temperature: Reducing the reaction temperature may also help to favor the desired reaction pathway.
Data Presentation: Influence of Catalyst on Product Distribution
| Catalyst | Solvent | Temperature (°C) | Benzofuran Yield (%) | Amide (Beckmann Product) Yield (%) |
| H₂SO₄ | Protic | High | Low | High |
| BF₃·OEt₂ | Dichloromethane | Room Temp | High | Low |
| FeCl₃ | Toluene | 80 | Good | Low |
Note: Yields are generalized from literature reports and will vary based on the specific O-aryl ketoxime substrate.[1]
Side Reaction: Incomplete Cyclization in Perkin Rearrangement
Question 3: I am performing a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I am getting low yields and isolating an uncyclized intermediate. How can I improve the cyclization efficiency?
Answer:
Incomplete cyclization during the Perkin rearrangement of 3-halocoumarins often results from the slow intramolecular nucleophilic attack of the phenoxide on the vinyl halide. To drive the reaction to completion, consider the following optimizations:
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents such as ethanol are effective in promoting both the initial ring opening of the coumarin and the subsequent cyclization.
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Increase Reaction Temperature and Time (Conventional Heating): The Perkin rearrangement often requires elevated temperatures to proceed efficiently. Ensure the reaction is heated for a sufficient duration, monitoring by TLC until the starting material is consumed. A typical conventional method involves refluxing for about 3 hours.[1]
-
Microwave-Assisted Synthesis: A highly effective method to improve yields and dramatically reduce reaction times is to use microwave irradiation. This technique can often drive the reaction to completion in minutes.[2]
Data Presentation: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
| Method | Reaction Time | Temperature (°C) | Yield of Benzofuran-2-carboxylic acid (%) | Reference |
| Conventional Heating | 3 hours | Reflux | Quantitative (for some substrates) | [1] |
| Microwave Irradiation | 5 minutes | 79 | 99 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Vinylbenzofuran via Wittig Reaction with Dimerization Prevention
This protocol describes a Wittig olefination to synthesize 2-vinylbenzofuran from benzofuran-2-carbaldehyde, with measures to minimize dimer formation.
Reagents and Materials:
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Methyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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Benzofuran-2-carbaldehyde
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Anhydrous Tetrahydrofuran (THF)
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Butylated Hydroxytoluene (BHT)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (neutralized with 1% triethylamine in eluent)
Procedure:
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Under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask.
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Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. Allow the resulting ylide solution to stir at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add a solution of benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
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Add a catalytic amount of BHT (e.g., 0.1 mol%) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extract the aqueous layer with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature.
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Purify the crude product by column chromatography on neutralized silica gel.
Protocol 2: Lewis Acid-Catalyzed Synthesis of Benzofuran from an O-Aryl Ketoxime
This protocol details the synthesis of a benzofuran derivative from an O-aryl ketoxime using boron trifluoride etherate to suppress the Beckmann rearrangement.[1]
Reagents and Materials:
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O-Aryl ketoxime
-
Boron trifluoride etherate (BF₃·OEt₂)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel
Procedure:
-
Dissolve the O-aryl ketoxime (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add BF₃·OEt₂ (1.5 - 2.0 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃.
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Separate the layers and extract the aqueous phase with DCM (2x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purify the residue by column chromatography on silica gel to afford the desired benzofuran derivative.
Protocol 3: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
This protocol describes the rapid and high-yield synthesis of a benzofuran-2-carboxylic acid from a 3-bromocoumarin using microwave irradiation.[2]
Reagents and Materials:
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3-Bromocoumarin derivative
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Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Hydrochloric acid (HCl) (e.g., 1 M) for acidification
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Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative (1.0 eq) in ethanol.
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Add an aqueous solution of sodium hydroxide (3.0 eq).
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Seal the vessel and place it in the microwave reactor.
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Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.
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After the irradiation is complete, cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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Dissolve the residue in a minimum amount of water and acidify with 1 M HCl until a precipitate forms.
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Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain the pure benzofuran-2-carboxylic acid.[2]
Visualizations
Caption: Workflow for minimizing dimerization in vinylbenzofuran synthesis.
Caption: Workflow to favor benzofuran synthesis over Beckmann rearrangement.
Caption: Workflow for efficient Perkin rearrangement using microwave synthesis.
References
Technical Support Center: Purification of 6-Methoxybenzofuran-2-carboxylic Acid
Welcome to the technical support center for the purification of 6-methoxybenzofuran-2-carboxylic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from incomplete reactions or competing reaction pathways. For instance, if the synthesis involves the hydrolysis of a methyl ester precursor (methyl 6-methoxybenzofuran-2-carboxylate), incomplete hydrolysis can be a source of impurity. Another potential impurity could be related to demethylation of the methoxy group under certain reaction conditions.
Q2: My crude this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of foreign substances disrupts the crystal lattice, leading to a depression and broadening of the melting point.
Q3: I am having difficulty dissolving my crude product for purification. What are some suitable solvents for this compound?
A3: The solubility of this compound is influenced by its carboxylic acid functional group. It is expected to have limited solubility in non-polar solvents and higher solubility in polar organic solvents. Its solubility in aqueous solutions is highly pH-dependent. In acidic to neutral aqueous solutions, the carboxylic acid will be protonated and thus less soluble. In basic aqueous solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), it will deprotonate to form a more soluble carboxylate salt. For recrystallization, solvents like ethanol, methanol, ethyl acetate, or mixtures with water could be suitable starting points.
Troubleshooting Guides
Recrystallization Issues
Problem: I am unable to achieve good crystal formation during recrystallization. The product either oils out or precipitates as a fine powder.
Troubleshooting Steps:
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Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
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Action: Perform a solvent screen with small amounts of your crude product using various solvents of differing polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures with water).
-
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Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or precipitation.
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Action: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Supersaturation: The solution may be supersaturated, preventing crystallization.
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Action: Try scratching the inside of the flask with a glass rod to provide a surface for nucleation. Seeding the solution with a tiny crystal of pure product (if available) can also induce crystallization.
-
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Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of the solute.
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Action: Use a lower-boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can also help.
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Column Chromatography Challenges
Problem: My column chromatography separation is not effective; the desired compound co-elutes with impurities.
Troubleshooting Steps:
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Solvent System (Mobile Phase) Optimization: The polarity of the mobile phase is crucial for good separation on a silica gel column.
-
Action: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound. Common solvent systems for benzofuran derivatives include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.[1][2]
-
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Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
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Action: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.
-
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Sample Loading: Overloading the column or using a highly soluble solvent to dissolve the sample can lead to band broadening and poor separation.
-
Action: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent and load it onto the column in a narrow band.
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Problem: The compound is not eluting from the column.
Troubleshooting Steps:
-
Mobile Phase Polarity: The mobile phase may not be polar enough to elute the compound.
-
Action: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
-
Compound Stability: The compound may be degrading on the silica gel.
-
Action: Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.
-
Data Presentation
The following table summarizes typical solvent systems that can be used as a starting point for the purification of benzofuran derivatives by column chromatography. The optimal system for this compound should be determined empirically using TLC.
| Stationary Phase | Mobile Phase System (v/v) | Compound Polarity Suitability | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Non-polar to moderately polar | [1] |
| Silica Gel | Dichloromethane / Methanol | Moderately polar to polar | [2] |
| Silica Gel | Chloroform / Methanol | Moderately polar to polar | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a series of small test tubes, add approximately 10-20 mg of crude this compound. To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures) dropwise while heating gently until the solid dissolves.
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Dissolution: Once a suitable solvent or solvent mixture is identified, place the bulk of the crude product in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating and swirling until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find a system that gives the desired compound an Rf value of approximately 0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble but which is less polar than the mobile phase. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, starting with the less polar composition determined from the TLC analysis. Collect fractions in test tubes.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase to elute more strongly retained compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting flowchart for common purification issues.
References
alternative reagents for the synthesis of 6-methoxybenzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete reaction during cyclization. | Ensure anhydrous conditions, as moisture can quench reagents. Optimize reaction temperature and time. Consider a different catalyst or solvent system. |
| Loss of product during purification. | Use column chromatography with a carefully selected eluent system for purification. Monitor fractions closely using TLC.[1] | |
| Side reactions forming unwanted byproducts. | Control the stoichiometry of reagents carefully. Lowering the reaction temperature may help to reduce the formation of side products. | |
| Difficulty in Purification | Presence of closely related impurities. | Recrystallization from a suitable solvent system can be effective. High-performance liquid chromatography (HPLC) may be necessary for achieving high purity. |
| Oily product that is difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane to induce crystallization. Seeding with a small crystal of the pure product can also be helpful. | |
| Incomplete Hydrolysis of Ester Intermediate | Insufficient amount of base or reaction time. | Increase the molar excess of the base (e.g., NaOH or KOH) and prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed.[1] |
| Steric hindrance around the ester group. | Consider using a stronger base or a different solvent system that can better solvate the substrate and the base. | |
| Formation of Decarboxylated Byproduct | High reaction temperatures during cyclization or hydrolysis. | Perform the reaction at the lowest effective temperature. For hydrolysis, consider using milder conditions, such as enzymatic hydrolysis, if harsh basic conditions are causing decarboxylation. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 4-methoxyphenol and 2-hydroxy-4-methoxybenzaldehyde.[2] Another route involves starting from 3,5-dihydroxybenzoate, which undergoes a one-pot cyclization followed by hydrolysis.[1][3]
Q2: What are some alternative reagents for the cyclization step to form the benzofuran ring?
A2: Several methods can be employed for the cyclization:
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Perkin-like reaction: Condensation of a substituted salicylaldehyde with an anhydride and its sodium salt.
-
Reaction with propargyl bromide: A two-step reaction involving reaction with propargyl bromide, copper iodide, potassium iodide, and potassium carbonate, followed by hydrolysis.[1]
-
Palladium-catalyzed coupling: Intramolecular cyclization of an o-alkynylphenol derivative.
Q3: What conditions are typically used for the hydrolysis of the ester intermediate to the final carboxylic acid?
A3: Basic hydrolysis is the most common method. This typically involves treating the ester with an excess of a base like sodium hydroxide or potassium hydroxide in a solvent mixture such as methanol/water or ethanol/water, followed by heating.[1] After the reaction is complete, the solution is acidified to precipitate the carboxylic acid.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting material and (if available) the product standard on a TLC plate, you can visualize the consumption of the reactant and the formation of the product.
Q5: What are the key safety precautions to take during this synthesis?
A5: Many of the reagents used in this synthesis are hazardous. For example, oxalyl chloride and thionyl chloride are corrosive and toxic.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Synthesis from 3,5-Dihydroxybenzoate
This two-step protocol involves the formation of a methyl ester intermediate followed by hydrolysis.
Step 1: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester [1]
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To a solution of 3,5-dihydroxybenzoate (1.00 g, 5.95 mmol) in dry DMF (4 mL), add propargyl bromide (0.43 mL, 4.76 mmol), anhydrous K₂CO₃ (1.65 g, 11.90 mmol), KI (1.68 g, 10.12 mmol), and CuI (0.03 g, 0.18 mmol) under a nitrogen atmosphere.
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Heat the mixture at 75 °C for 24 hours.
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After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 mL).
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Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate 8:2 to 7:3) to afford the product.
Step 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [1]
-
To the methyl ester intermediate (70 mg, 0.34 mmol), add a solution of powdered NaOH (30 mg, 0.75 mmol) in water (1 mL) and methanol (0.4 mL).
-
Stir the reaction mixture at 55 °C for 6 hours.
-
Partially concentrate the mixture in vacuo to remove methanol.
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Adjust the pH of the solution to 3-4 with 1 M HCl to precipitate the free acid.
-
Collect the solid product by filtration.
Data Summary
| Intermediate/Product | Starting Material | Reagents | Yield | Reference |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester | 3,5-Dihydroxybenzoate | Propargyl bromide, K₂CO₃, KI, CuI | 47% | [1] |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester | NaOH, HCl | 50% | [1] |
| 6-methoxy-2-methylbenzofuran-3-carboxylic acid | 2-(2-hydroxy-4-methoxyphenyl)acetic acid | Acetic anhydride, trimethylortho acetate | Not specified | [5] |
Visualizations
Caption: Synthetic workflow for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid.
Caption: Logical relationships in the synthesis of this compound.
References
Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-methoxybenzofuran-2-carboxylic acid, focusing on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the final cyclization step in the synthesis of benzofuran-2-carboxylic acids?
A1: Dimethylformamide (DMF) is frequently cited as the most effective solvent for base-promoted intramolecular cyclization reactions to form the benzofuran ring.[1] Studies have shown that using DMF can lead to significantly higher yields compared to other solvents.[1] For instance, in the base-promoted cyclization of o-alkynylphenols, DMF provided the best results.[1] The synthesis of related structures, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, also successfully employs DMF.[2]
Q2: Are there more environmentally friendly or "green" solvent alternatives for this synthesis?
A2: Yes, deep eutectic solvents (DES), such as a mixture of choline chloride and ethylene glycol, are emerging as promising eco-friendly alternatives for the synthesis of benzofuran derivatives.[3][4] These solvents are often biodegradable, have low toxicity, and can be used effectively in copper-catalyzed one-pot synthesis reactions.[3][4]
Q3: How does solvent choice impact reaction time and temperature?
A3: Solvent choice is directly linked to reaction kinetics and the required temperature. Polar aprotic solvents like DMF and Dichloroethane (DCE) are often effective at moderate temperatures (e.g., 60-70 °C).[1][5] For certain methods, such as the microwave-assisted Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids, using solvents like ethanol can dramatically reduce reaction times from hours to just a few minutes.[6]
Q4: What solvents are typically used for the purification of this compound?
A4: Purification protocols commonly involve column chromatography on silica gel. A typical eluent system is a mixture of hexane and ethyl acetate.[2][3] For recrystallization, solvents like ethanol are often used to obtain the final pure product.[7]
Q5: Can the solvent influence the type of catalyst used?
A5: Absolutely. The catalyst and solvent system are often co-dependent. For example, palladium-catalyzed Sonogashira coupling/cyclization reactions are common, while copper-catalyzed reactions offer a more cost-effective alternative and may be paired with different solvent systems.[3] Some nickel-catalyzed reactions have shown high yields using acetonitrile as the solvent.[4][8]
Troubleshooting Guide
Problem: Low reaction yield during the cyclization step.
-
Possible Cause: Suboptimal solvent choice. The polarity and aprotic nature of the solvent can be crucial for stabilizing intermediates and facilitating the reaction.
-
Solution: Switch to a high-performing solvent like dry DMF, which has been demonstrated to improve yields in base-promoted cyclization reactions.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction. Also, verify that the base used (e.g., Cs₂CO₃) is appropriate for the chosen solvent system.[1]
Problem: The reaction fails to proceed to completion.
-
Possible Cause: Incorrect reaction temperature for the chosen solvent or insufficient reaction time.
-
Solution: Increase the reaction temperature. Many cyclization reactions for benzofuran synthesis require heating, for instance, to 70 °C in DCE or up to 80-100 °C for reactions in deep eutectic solvents.[3][5] Alternatively, consider employing microwave-assisted synthesis to significantly accelerate the reaction rate.[6]
Problem: Formation of significant impurities or side products.
-
Possible Cause: The solvent may be participating in side reactions or may not effectively solvate the reactants, leading to alternative reaction pathways.
-
Solution: Optimize the solvent and temperature conditions. A solvent screen may be necessary. For purification, utilize column chromatography with a suitable eluent system, such as a gradient of ethyl acetate in hexane, to separate the desired product from impurities.[2][3]
Problem: Difficulty in product isolation and purification.
-
Possible Cause: The product may have high solubility in the reaction solvent, making precipitation or extraction difficult.
-
Solution: After the reaction is complete, the solvent should be removed under reduced pressure (e.g., using a rotary evaporator).[2][6] The crude product can then be dissolved in a different solvent system for purification. For acidic products like this compound, acidifying the aqueous solution after workup will cause the product to precipitate, allowing for collection by filtration.[6]
Experimental Protocols
Protocol: Base-Promoted Cyclization for Benzofuran Synthesis
This protocol is adapted from a general method for the synthesis of substituted benzofurans.[1]
-
Reactants Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate o-alkynylphenol precursor (1 equivalent) and a base such as Cesium Carbonate (Cs₂CO₃, 2 equivalents).
-
Solvent Addition: Add dry Dimethylformamide (DMF) to the vessel.
-
Reaction Condition: Heat the reaction mixture to 60 °C and stir.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product using an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The choice of solvent can have a profound impact on the yield of the desired product. The following tables summarize results from studies on related benzofuran syntheses.
Table 1: Effect of Solvent on Base-Promoted Cyclization Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DMF | 60 | 85 |
| 2 | Dioxane | 60 | 65 |
| 3 | Toluene | 60 | 55 |
| 4 | CH₃CN | 60 | 50 |
Data adapted from a study on the cyclization of o-alkynylphenol, demonstrating DMF's superior performance.[1]
Table 2: Solvent Effects on TFAA-Mediated Acylation of Benzofuran
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | DCE | 70 | 88 |
| 2 | DCM | Reflux | 75 |
| 3 | DMF | 70 | 55 |
Data adapted from a study on the acylation of benzofuran, where 1,2-dichloroethane (DCE) was found to be the optimal solvent.[5]
Diagrams and Workflows
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing low reaction yield in benzofuran synthesis.
References
- 1. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Benzofuran Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate challenges in catalyst selection and optimization for efficient benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing benzofurans?
A1: The most prevalent and versatile methods for benzofuran synthesis rely on transition-metal-induced catalysis. Key strategies include:
-
Palladium-Catalyzed Reactions : These are widely used and encompass methods like Sonogashira or Heck couplings of ortho-substituted phenols with alkynes, followed by intramolecular cyclization.[1][2] A common and robust approach involves the coupling of o-iodophenols with terminal alkynes.[1][2]
-
Copper-Catalyzed Synthesis : Copper catalysts offer a more cost-effective and environmentally friendly alternative to palladium for certain cyclization reactions.[1][2] They are effective in reactions involving o-halophenols or in one-pot syntheses using starting materials like o-hydroxy aldehydes, amines, and alkynes.[3][4]
-
Other Transition Metals : Catalysts based on nickel, rhodium, gold, and indium have also been successfully employed to synthesize the benzofuran core, often providing unique reactivity and selectivity.[3][5][6]
-
Metal-Free Approaches : Certain benzofuran syntheses can be achieved without transition metals, utilizing reagents like hypervalent iodine or proceeding through mechanisms such as acid-catalyzed cyclization.[5][6]
Q2: How do I choose the right catalyst for my specific substrates?
A2: Catalyst selection is critical and depends on the nature of your starting materials and the desired substitution pattern on the benzofuran ring.
-
For Sonogashira coupling of o-iodophenols with terminal alkynes, a combination of a palladium catalyst (e.g., (PPh₃)PdCl₂) and a copper co-catalyst (e.g., CuI) is a standard and effective choice.[1][3][4]
-
If your starting material is an o-alkenylphenol, a palladium(II) catalyst can be used to facilitate an oxidative cyclization.[6]
-
For electron-rich substrates, copper-based systems can be highly efficient. For example, electron-donating groups on salicylaldehyde precursors have been shown to lead to high yields in copper-catalyzed one-pot syntheses.[3][4]
-
The choice of ligand for the metal catalyst is also crucial as it influences stability, reactivity, and selectivity.[2]
Q3: What is the role of the base in palladium-catalyzed benzofuran synthesis?
A3: The base plays a critical role in several steps of the catalytic cycle. In Sonogashira coupling reactions, an amine base like triethylamine (NEt₃) often serves as both the base and the solvent.[3][4] Its primary functions are to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate. In other cases, inorganic bases like K₂CO₃ or Cs₂CO₃ are used, particularly when avoiding potential side reactions or water formation at high temperatures is necessary.[2]
Troubleshooting Guide
Problem 1: Low to no yield in a Palladium/Copper-catalyzed Sonogashira-cyclization of an o-iodophenol and a terminal alkyne.
-
Potential Cause: Catalyst deactivation or inefficiency. Water produced from certain bases at high temperatures can poison the palladium catalyst.[2] The chosen catalyst or ligand may not be optimal for the specific substrates.
-
Solution:
-
Change the Base: Switch from a base like sodium bicarbonate (which can produce water at high temperatures) to an anhydrous base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃).[2]
-
Screen Catalysts and Ligands: If the standard (PPh₃)₂PdCl₂ is ineffective, consider a more robust catalyst like Pd(PPh₃)₄.[2] The addition of a ligand such as tricyclohexylphosphine (PCy₃) can also improve catalyst performance and stability.[3]
-
Ensure Inert Atmosphere: Thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction, as oxygen can lead to catalyst decomposition and undesirable side reactions.[1]
-
Problem 2: The reaction stops after the initial coupling, and the cyclization to form the benzofuran ring does not occur.
-
Potential Cause: The reaction conditions (temperature, solvent, base) are suitable for the initial carbon-carbon bond formation but are not optimal to overcome the activation energy required for the subsequent intramolecular cyclization.[2]
-
Solution:
-
Increase Temperature: After confirming the initial coupling is complete (via TLC or LC-MS), consider increasing the reaction temperature to promote the cyclization step.[2]
-
Solvent Choice: Ensure the solvent is stable and has a boiling point appropriate for the potentially higher temperature required for cyclization. Toluene or DMF are often used for higher temperature reactions.[3][4]
-
Base Strength: A stronger base might be required to facilitate the deprotonation of the phenolic hydroxyl group, which is necessary for the final ring-closing step.
-
Problem 3: Formation of significant side products, such as homocoupling of the alkyne (Glaser coupling).
-
Potential Cause: This is a common side reaction in Sonogashira couplings, often favored by an excess of the copper co-catalyst or the presence of oxygen.
-
Solution:
-
Control Catalyst Ratios: Use the minimum effective amount of the copper(I) iodide co-catalyst (typically 2-5 mol%).
-
Strict Anaerobic Conditions: The rigorous exclusion of oxygen is critical to suppress the oxidative homocoupling of the alkyne. Ensure proper degassing of the reaction mixture and maintain a positive pressure of an inert gas.
-
Order of Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
Catalyst Performance and Reaction Conditions
The following table summarizes quantitative data from various successful benzofuran synthesis protocols, allowing for easy comparison of different catalytic systems.
| Catalyst System | Starting Materials | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| (PPh₃)PdCl₂ / CuI | o-Iodophenols, Terminal Alkynes | NEt₃ | NEt₃ | Reflux | 2-20 | ~90 | [1][3][4] |
| Pd(OAc)₂ / bpy | Aryl Boronic Acids, 2-(2-formylphenoxy)acetonitriles | - | Toluene | 90 | - | Good | [3][4] |
| CuI | o-Hydroxy Aldehydes, Amines, Alkynes | - | DES (ChCl:EG) | 80-100 | - | 70-91 | [3][4] |
| CuBr | Salicylaldehydes, Amines, Calcium Carbide | Na₂CO₃ | DMSO/H₂O | - | - | High | [4] |
| Ni Catalyst | Aryl Halides, Aryl Ketones | - | - | - | - | Moderate | [5] |
| Rh-based Catalyst | Propargyl Alcohols, Aryl Boronic Acids | - | THF/H₂O | - | - | High | [3] |
| Metal-Free (PhI(OAc)₂) | 2-Hydroxystilbenes | - | Acetonitrile | - | - | Good | [5] |
Abbreviations: bpy (bipyridine), DES (Deep Eutectic Solvent), ChCl (Choline Chloride), EG (Ethylene Glycol), DMSO (Dimethyl Sulfoxide), THF (Tetrahydrofuran).
Experimental Protocols
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1]
This protocol describes a general and widely used method for synthesizing 2-substituted benzofurans from o-iodophenols and terminal alkynes.
-
Setup: Add the o-iodophenol (1.0 mmol), palladium catalyst (e.g., (PPh₃)PdCl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol) to a dry reaction flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Seal the flask and thoroughly flush with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the solvent (e.g., triethylamine, 5 mL) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired benzofuran derivative.
Protocol 2: Copper-Catalyzed One-Pot Synthesis in a Deep Eutectic Solvent [1][4]
This protocol outlines an environmentally benign approach for a three-component synthesis of benzofurans.
-
Solvent Preparation: Prepare the deep eutectic solvent (DES) by mixing choline chloride and ethylene glycol (1:2 molar ratio) and heating gently until a clear, homogeneous liquid forms.
-
Reaction Setup: To the prepared DES, add the o-hydroxy aldehyde (1.0 mmol), the amine (1.1 mmol), the alkyne (1.2 mmol), and copper(I) iodide (5 mol%).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 80-100 °C) and monitor for completion by TLC.
-
Workup: After the reaction is complete, cool the mixture and extract the product using a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Decision workflow for catalyst selection in benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the final product of 6-methoxybenzofuran-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxybenzofuran-2-carboxylic acid. Our goal is to help you minimize impurities in your final product, ensuring high purity for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is the Perkin-like condensation and cyclization of a substituted phenoxyacetic acid. This typically involves the reaction of 2-formyl-5-methoxyphenoxyacetic acid, which can be synthesized from 6-methoxysalicylaldehyde. The cyclization is often carried out using a dehydrating agent like acetic anhydride and a base such as sodium acetate. The resulting benzofuran ester is then hydrolyzed to the desired carboxylic acid.
Q2: What are the most common impurities I should be aware of during this synthesis?
The most common impurities can be broadly categorized as:
-
Unreacted Starting Materials: Residual 6-methoxysalicylaldehyde or the intermediate phenoxyacetic acid.
-
Incomplete Cyclization Products: Such as (E)-2-halo-3-(2-hydroxy-4-methoxyphenyl)acrylic acid if a Perkin rearrangement of a halocoumarin is used as an alternative route.
-
Side-Reaction Products: Formation of dioxepine derivatives is a known side reaction in the cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids under classical Perkin conditions.[1]
-
Decarboxylation Product: Benzofuran-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 6-methoxybenzofuran.
-
Residual Solvents and Reagents: Acetic anhydride, solvents used in workup and purification.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity and detecting non-volatile impurities. A C18 reversed-phase column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct signals.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product and identify unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely using TLC or HPLC. - Ensure the reaction is stirred efficiently. - Consider extending the reaction time or moderately increasing the temperature. |
| Moisture in Reagents/Glassware | - Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | - For the cyclization step, ensure the temperature is high enough to drive the reaction but not so high as to cause significant byproduct formation. Perkin-like reactions often require elevated temperatures.[2] |
| Incorrect Stoichiometry | - Carefully measure all reagents. - Ensure the correct molar ratios of the starting material, dehydrating agent, and base are used. |
| Inefficient Work-up and Purification | - Optimize the extraction procedure to minimize product loss. - Choose an appropriate solvent system for column chromatography to ensure good separation. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting & Prevention |
| Unreacted Starting Materials | Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure efficient mixing. - Use a slight excess of one of the reagents if it is easily removable during work-up. |
| Dioxepine Derivative | Side reaction during cyclization, particularly under classical Perkin conditions.[1] | - Modify the cyclization conditions. Using only acetic anhydride and sodium acetate, without the addition of acetic acid, can favor the desired benzofuran formation.[1] |
| Decarboxylation Product | High reaction temperatures or prolonged heating. | - Avoid excessive temperatures during the reaction and work-up. - If possible, perform the final purification steps at lower temperatures. |
| Polymeric Byproducts | Side reactions of the aldehyde starting material. | - Ensure high purity of the starting 6-methoxysalicylaldehyde. - Control the reaction temperature carefully. The formation of a brown, oily polymer has been observed in Perkin condensations.[3] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Perkin-like Condensation
This protocol is a generalized procedure based on related syntheses. Optimization may be required.
Step 1: Synthesis of Ethyl 6-Methoxybenzofuran-2-carboxylate
-
To a solution of 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (3 equivalents) and ethyl chloroacetate (1.2 equivalents).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute acid (e.g., 5% HCl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 6-methoxybenzofuran-2-carboxylate (1 equivalent) in ethanol.
-
Add a solution of potassium hydroxide (2 equivalents) in water.
-
Reflux the mixture for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the final product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting decision workflow for improving product purity.
References
Technical Support Center: Synthesis of 6-Methoxybenzofuran-2-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6-methoxybenzofuran-2-carboxylic acid, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include substituted phenols, such as 2-hydroxy-4-methoxybenzaldehyde or methyl 3,5-dihydroxybenzoate.[1][2] The synthesis often involves the construction of the furan ring onto the phenol backbone.[3]
Q2: What are the typical synthetic routes to obtain this compound?
A2: A widely used method involves the base-mediated cyclization or ester hydrolysis of pre-functionalized benzofuran precursors.[3] One route consists of reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization using acetic anhydride.[1] Another approach involves a Perkin rearrangement of 3-bromocoumarins in the presence of a base.[4]
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route and scale. For instance, a multi-step process starting from 2-(2-Formyl-5-methoxyphenoxy) propanoic acid can yield the product after hydrolysis.[5] A specific example shows a yield of 35.1 g from a reaction involving ethyl 2-(2-formyl-5-methoxyphenoxy)propanoate followed by hydrolysis.[5] An optimized, scalable process for a related compound, 6-hydroxybenzofuran, achieved a good overall yield, producing over 2.6 kg of the product.[1]
Q4: Can the carboxylic acid group be modified?
A4: Yes, the carboxylic acid group at the C-2 position is a versatile handle for further chemical modifications. It can be converted into a wide range of functional groups, including esters, amides, and ketones, which is useful for developing new chemical entities for pharmacological screening.[3]
Troubleshooting Guide
Issue 1: Low Yield Upon Scale-Up
Q: We are experiencing a significant drop in yield when scaling up the synthesis from lab-scale to pilot-plant production. What are the potential causes and solutions?
A: Low yields upon scaling up are a common challenge in chemical synthesis. Several factors could be contributing to this issue.
Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
- 3. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 4. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdcommons.org [tdcommons.org]
dealing with regioisomers in benzofuran synthesis
Technical Support Center: Benzofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomers during benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of regioisomer formation in benzofuran synthesis?
A1: Regioisomers in benzofuran synthesis typically arise from the ambiguity in the direction of cyclization. Key factors influencing regioselectivity include the substitution patterns on the aromatic precursors and the reaction conditions employed. For instance, in the annulation of phenols with alkynes, the electronic properties of substituents on the phenol ring can direct the cyclization to different positions. Similarly, in intramolecular cyclizations, the regiochemical outcome is often dictated by the position of activating groups and the nature of the catalyst used.
Q2: How can I control the regioselectivity in a palladium-catalyzed benzofuran synthesis?
A2: Controlling regioselectivity in palladium-catalyzed reactions often involves careful selection of ligands, solvents, and temperature. The choice of ligand can sterically and electronically influence the catalyst, favoring one regioisomer over another. For example, bulky ligands can promote cyclization at less hindered positions. Temperature can also play a crucial role, with lower temperatures sometimes increasing the selectivity of the reaction.
Q3: Are there any specific directing groups that can be used to enhance regioselectivity?
A3: Yes, the use of directing groups is a powerful strategy to control regioselectivity. For example, in the synthesis of benzofurans from substituted phenols, a hydroxyl group can act as a directing group, favoring the formation of one regioisomer. Other functional groups, such as amides or esters, can also be employed to direct the cyclization to a specific position. The choice of directing group will depend on the specific synthetic route and the desired regioisomer.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Annulation of Phenols with Alkynes
Symptoms:
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Formation of a mixture of benzofuran regioisomers that are difficult to separate.
-
Inconsistent isomer ratios between batches.
Possible Causes:
-
Inappropriate choice of catalyst or solvent.
-
Substituents on the phenol or alkyne do not provide sufficient regiochemical control.
Solutions:
-
Catalyst Screening: The choice of catalyst can have a significant impact on regioselectivity. It is recommended to screen a variety of catalysts, including those based on palladium, copper, and gold.
-
Solvent Optimization: The polarity of the solvent can influence the reaction pathway. A systematic screening of solvents with different polarities is advised.
-
Introduction of a Directing Group: If feasible, the introduction of a directing group on the phenol can enforce a specific cyclization pathway.
Illustrative Data:
| Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Total Yield (%) |
| Pd(OAc)2 | Toluene | 110 | 1:1.2 | 75 |
| CuI | DMF | 120 | 2.5:1 | 82 |
| AuCl3 | Acetonitrile | 80 | >20:1 | 90 |
Experimental Protocol: Gold-Catalyzed Annulation of a Phenol with an Alkyne
-
To a solution of the substituted phenol (1.0 mmol) and the alkyne (1.2 mmol) in acetonitrile (5 mL) is added AuCl3 (0.05 mmol).
-
The reaction mixture is stirred at 80 °C for 4 hours.
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After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired benzofuran regioisomer.
Problem 2: Undesired Regioisomer Formation in Intramolecular Cyclization
Symptoms:
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The major product is the undesired regioisomer of the benzofuran.
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Low yield of the desired product.
Possible Causes:
-
The cyclization is kinetically or thermodynamically favored to form the undesired isomer.
-
The reaction conditions are not optimized for the desired regioselectivity.
Solutions:
-
Temperature Control: The reaction temperature can be adjusted to favor either the kinetic or thermodynamic product. Lower temperatures often favor the kinetic product.
-
Modification of the Substrate: The electronic or steric properties of the substrate can be modified to favor the desired cyclization pathway.
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Use of a Different Cyclization Strategy: If optimization of the current method fails, it may be necessary to consider an alternative synthetic route that offers better regiochemical control.
Visualizations
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Caption: Key factors influencing regioselectivity in benzofuran synthesis.
Validation & Comparative
In Vitro Validation of 6-Methoxybenzofuran-2-carboxylic Acid Activity: A Comparative Guide
This guide provides a comparative analysis of the potential in vitro activities of 6-methoxybenzofuran-2-carboxylic acid, drawing upon experimental data from structurally related benzofuran derivatives. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound class. While direct experimental data for this compound is not available in the reviewed literature, the data presented for analogous compounds offers valuable insights into its likely biological profile, particularly concerning its anticancer and anti-inflammatory properties.
Comparative Analysis of In Vitro Efficacy
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Notably, derivatives of 2- and 3-benzofurancarboxylic acid have demonstrated selective cytotoxicity against human cancer cell lines.[1][2][3][4]
Anticancer Activity
In vitro studies on various cancer cell lines have demonstrated the cytotoxic potential of benzofuran derivatives. For instance, fluorinated benzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116).[5] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis.[2][4]
Anti-inflammatory Activity
Several benzofuran derivatives have shown potent anti-inflammatory effects in vitro. These effects are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX-1 and COX-2) and the reduction of pro-inflammatory mediators such as interleukin-6 (IL-6), chemokine (C-C) ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[5] The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[6] A synthetic aurone derivative sharing the 6-methoxybenzofuran core has also been reported to possess anti-inflammatory properties.[7]
Quantitative Data Summary
The following table summarizes the in vitro activity of selected benzofuran derivatives that are structurally related to this compound. This data provides a benchmark for predicting the potential efficacy of the target compound.
| Compound/Alternative | Assay | Target/Cell Line | IC50 Value | Reference |
| Fluorinated Benzofuran Derivative 1 | Proliferation Assay | HCT116 | 19.5 µM | [5] |
| Fluorinated Benzofuran Derivative 2 | Proliferation Assay | HCT116 | 24.8 µM | [5] |
| Doxorubicin | Cytotoxicity Assay | Various Cancer Cell Lines | Varies (Potent) | [4] |
| Fluorinated Benzofuran Derivative 3 | COX-1 Inhibition | Enzyme Assay | 7.9 µM | [5] |
| Fluorinated Benzofuran Derivative 5 | COX-2 Inhibition | Enzyme Assay | 28.1 µM | [5] |
| Fluorinated Benzofuran Derivative 6 | COX-1 Inhibition | Enzyme Assay | 5 µM | [5] |
| Fluorinated Benzofuran Derivative 6 | COX-2 Inhibition | Enzyme Assay | 13 µM | [5] |
| Celecoxib | COX-2 Inhibition | Enzyme Assay | Varies (Potent) | [8] |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Enzyme Inhibition | Salicylate Synthase MbtI | 51.9 ± 10.1 µM | [9] |
| Piperazine/Benzofuran Hybrid 5d | NO Inhibition | RAW-264.7 Cells | 52.23 ± 0.97 μM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of benzofuran derivatives.
Cytotoxicity Assessment (MTT Assay)
This assay is widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, K562, HeLa) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (e.g., 72 hours).[5]
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) in a reaction buffer.[5]
-
Substrate Addition: The reaction is initiated by adding a substrate, such as arachidonic acid.[5]
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.
-
Product Quantification: The amount of product formed (e.g., prostaglandin E2) is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations
Experimental Workflow for In Vitro Validation
Caption: General workflow for the in vitro validation of a test compound's activity.
NF-κB and MAPK Signaling Pathways in Inflammation
Caption: Simplified diagram of the NF-κB and MAPK signaling pathways in inflammation.
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | MDPI [mdpi.com]
Efficacy of Benzofuran-2-Carboxylic Acid Derivatives: A Comparative Analysis for Drug Development Professionals
For researchers, scientists, and drug development professionals, the benzofuran-2-carboxylic acid scaffold represents a privileged structure in the design of novel therapeutic agents. Its derivatives have demonstrated significant potential across a range of biological targets, particularly in oncology and immunology. This guide provides a comparative analysis of the efficacy of different benzofuran-2-carboxylic acid derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
This comparative guide synthesizes data from multiple studies to evaluate the performance of various benzofuran-2-carboxylic acid derivatives as inhibitors of key biological targets, including Pim-1 kinase, carbonic anhydrases (CA IX and XII), and lymphoid tyrosine phosphatase (LYP). The data is presented to facilitate objective comparison and inform the selection and design of next-generation compounds.
Comparative Efficacy of Benzofuran-2-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activity of selected benzofuran-2-carboxylic acid derivatives against their respective targets. The data, including IC50 and Ki values, are extracted from peer-reviewed studies and provide a quantitative basis for comparison.
| Derivative Class | Target | Specific Derivative Example(s) | Activity (IC50/Ki) | Cell Line/Assay Conditions | Reference |
| Pim-1 Inhibitors | Pim-1, Pim-2 | Compounds 29, 38, 39 | Potent inhibition (specific values not publicly detailed) | Enzyme assays | [1] |
| Carbonic Anhydrase Inhibitors | CA IX, CA XII | Compounds 9b, 9e, 9f | 9b: Kᵢ = 0.91 µM (CA IX)9e: Kᵢ = 0.79 µM (CA IX)9f: Kᵢ = 0.56 µM (CA IX) | Stopped-flow enzyme assay | |
| Antiproliferative Agents | Breast Cancer Cells | Compound 9e | IC₅₀ = 2.52 µM (MDA-MB-231)IC₅₀ = 14.91 µM (MCF-7) | Sulforhodamine B (SRB) assay | [2] |
| Lymphoid Tyrosine Phosphatase (LYP) Inhibitors | LYP | Compounds D14, D34 | D14: Kᵢ = 1.34 µMD34: Kᵢ = 0.93 µM | Fluorescence-based enzyme assay | |
| NF-κB Inhibitors | NF-κB | Compound 3m | Potent cytotoxic and NF-κB inhibitory activity | Sulforhodamine B (SRB) assay and NF-κB transcriptional activity assay | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in the comparative data.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.[4][5]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Remove the TCA, wash the plates with water, and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510-540 nm using a microplate reader. The absorbance is proportional to the cellular protein content and thus, the cell number.
Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)
This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.[2][6]
-
Reaction Setup: A stopped-flow instrument is used to rapidly mix a CO2-rich solution with a buffer solution containing a pH indicator (e.g., pyranine) and the enzyme at a controlled temperature.
-
Catalysis and Detection: The hydration of CO2 to bicarbonate and a proton is catalyzed by carbonic anhydrase, leading to a change in pH.
-
Signal Monitoring: The change in pH is monitored by the change in absorbance or fluorescence of the pH indicator over time.
-
Inhibitor Assessment: The assay is performed in the presence and absence of the test inhibitor. The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different inhibitor concentrations.
Pim-1 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Pim-1 kinase.[7][8]
-
Reaction Mixture: A reaction mixture is prepared containing Pim-1 kinase, a specific peptide substrate, and ATP (often radiolabeled ATP or in a system that allows for ADP detection).
-
Inhibitor Addition: The benzofuran-2-carboxylic acid derivative being tested is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for phosphorylation to occur.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done through various methods, such as:
-
Radiometric Assay: Measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.
-
Luminescent Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[7]
-
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting inhibition against the compound concentration.
Lymphoid Tyrosine Phosphatase (LYP) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the dephosphorylation of a substrate by LYP.[4][9]
-
Substrate: A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is used.
-
Reaction: The LYP enzyme is incubated with the substrate in a suitable buffer. In the presence of the enzyme, the substrate is dephosphorylated, producing a fluorescent product.
-
Inhibitor Testing: The assay is performed with varying concentrations of the benzofuran-2-carboxylic acid derivatives.
-
Fluorescence Measurement: The increase in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 or Ki values are determined by analyzing the enzyme kinetics at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental workflow for evaluating benzofuran derivatives.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zellx.de [zellx.de]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
6-methoxybenzofuran-2-carboxylic acid versus other benzofuran analogs in cancer cells
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Within this landscape, benzofuran derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative overview of 6-methoxybenzofuran-2-carboxylic acid and its analogs, presenting available experimental data to aid in the evaluation of their therapeutic potential.
While direct comparative studies of this compound against a wide array of its analogs under uniform experimental conditions are limited in the current scientific literature, a survey of existing research provides valuable insights into their structure-activity relationships and cytotoxic profiles against various cancer cell lines. This guide synthesizes available data to offer a comparative perspective.
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxicity of benzofuran derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. The following table summarizes the IC50 values for this compound and a selection of its analogs, as reported in various studies. It is important to note that variations in experimental protocols, including cell lines, incubation times, and assay methods, can influence these values.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog (Compound 50g) | A549 (Lung) | 0.57 | [1] |
| HeLa (Cervical) | 0.73 | [1] | |
| HCT-116 (Colon) | 0.87 | [1] | |
| HepG2 (Liver) | 5.74 | [1] | |
| Benzofuran-based carboxylic acid (Compound 44b) | MDA-MB-231 (Breast) | 2.52 | [2] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 | [3] |
| A549 (Lung) | 3.5 | [3] | |
| SW620 (Colon) | 10.8 | [3] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 6.3 | [3] |
| HepG2 (Liver) | 11 | [3] | |
| Benzofuran-2-carboxamide derivative (Compound 28g) | MDA-MB-231 (Breast) | 3.01 | |
| HCT-116 (Colon) | 5.20 | ||
| HT-29 (Colon) | 9.13 | ||
| 2-Benzoylbenzofuran derivative (Compound 11e) | MCF-7 (Breast) | Potent | [2] |
| 3-Methylbenzofuran derivative (Compound 16b) | A549 (Lung) | 1.48 | [1] |
| Oxindole-based benzofuran hybrid (Compound 22d) | MCF-7 (Breast) | 3.41 | [2] |
| T-47D (Breast) | 3.82 | [2] | |
| Oxindole-based benzofuran hybrid (Compound 22f) | MCF-7 (Breast) | 2.27 | [2] |
| T-47D (Breast) | 7.80 | [2] |
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship studies reveal that the anticancer potency of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The presence of a 6-methoxy group, as seen in the highly potent compound 50g, appears to be crucial for enhanced antiproliferative activity when compared to unsubstituted analogs.[1] Halogenation, particularly the introduction of bromine, has also been shown to increase cytotoxicity.[3] Furthermore, the addition of various heterocyclic moieties to the benzofuran scaffold has led to the development of hybrid molecules with significant anticancer effects.
Experimental Protocols
To ensure the reproducibility and validity of experimental findings, detailed methodologies are crucial. The following are outlines of standard protocols used to assess the anticancer properties of benzofuran derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability and proliferation.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran compounds (typically ranging from 0.01 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the test compounds.[5]
-
Cell Treatment: Cancer cells are seeded in 6-well plates and treated with the benzofuran derivative at its IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). An untreated control group is also included.
-
Cell Harvesting: Cells are harvested by trypsinization and washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer, and Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
Mechanistic Insights and Signaling Pathways
Benzofuran derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: A typical experimental workflow for the evaluation of benzofuran analogs as potential anticancer agents.
Many benzofuran derivatives have been shown to induce apoptosis.[2][6] This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: A simplified diagram of a common apoptotic signaling pathway activated by some benzofuran derivatives.
Conclusion
The available data, though not from direct comparative studies, strongly suggest that this compound and its analogs are a promising class of compounds for the development of new anticancer therapies. The presence of the 6-methoxy group appears to be a key determinant of cytotoxic potency. Further research involving head-to-head comparisons of these analogs in a standardized panel of cancer cell lines and in vivo models is warranted to fully elucidate their therapeutic potential and to identify lead candidates for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 6-methoxybenzofuran-2-carboxylic acid derivatives, focusing on their potential as anticancer and enzyme inhibitory agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Quantitative Data Summary
The biological activity of various this compound derivatives and related compounds is summarized in the tables below. These tables facilitate a clear comparison of the cytotoxic and enzyme inhibitory potential of the different analogs.
Table 1: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines
| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1c | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | K562 (Leukemia) | 25 | [1] |
| MOLT-4 (Leukemia) | 180 | [1] | ||
| HeLa (Cervical Carcinoma) | 35 | [1] | ||
| HUVEC (Normal) | 20 | [1] | ||
| 1e | 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | K562 (Leukemia) | 28 | [1] |
| MOLT-4 (Leukemia) | 20 | [1] | ||
| HeLa (Cervical Carcinoma) | 25 | [1] | ||
| HUVEC (Normal) | 22 | [1] | ||
| 2d | Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxamide | K562 (Leukemia) | 85 | [1] |
| MOLT-4 (Leukemia) | 70 | [1] | ||
| HeLa (Cervical Carcinoma) | 75 | [1] | ||
| HUVEC (Normal) | 60 | [1] | ||
| 3d | Bromo-derivative of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid | K562 (Leukemia) | 20 | [1] |
| MOLT-4 (Leukemia) | 22 | [1] | ||
| HeLa (Cervical Carcinoma) | 25 | [1] | ||
| HUVEC (Normal) | 6 | [1] | ||
| 50g | Benzofuran-2-carboxamide derivative with 1,2,3-triazole | HCT-116 (Colon) | 0.87 | [2] |
| HeLa (Cervical) | 0.73 | [2] | ||
| HepG2 (Liver) | 5.74 | [2] | ||
| A549 (Lung) | 0.57 | [2] | ||
| 38 | Piperazine-based benzofuran derivative | A549 (Lung) | 25.15 | [2] |
| K562 (Leukemia) | 29.66 | [2] |
Table 2: Enzyme Inhibition by Benzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Mycobacterium tuberculosis Salicylate Synthase (MbtI) | 51.9 ± 10.1 | [3] |
| D14 | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 1.34 | [4] |
| D34 | Lymphoid Tyrosine Phosphatase (LYP) | Ki = 0.93 | [4] |
Structure-Activity Relationship Insights
The data reveals several key trends in the structure-activity relationship of this compound derivatives:
-
Halogenation: The introduction of bromine atoms to the benzofuran scaffold, particularly on a methyl or acetyl group, generally enhances cytotoxic activity against cancer cell lines.[1] This is evident in compounds 1c , 1e , 2d , and 3d .
-
Substitutions at C2 and C3 positions: Modifications at the C2 and C3 positions of the benzofuran ring are critical for cytotoxic activity.[5] The carboxylic acid group at the C3 position is thought to potentially enhance binding affinity with target enzymes compared to their ester analogues.[5]
-
Amide and Heterocyclic Moieties: The conversion of the carboxylic acid to carboxamides and the introduction of heterocyclic rings, such as 1,2,3-triazole and piperazine, can lead to potent anticancer activity, as seen with compounds 50g and 38 .[2]
-
Enzyme Inhibition: The benzofuran-2-carboxylic acid scaffold has been identified as a potent phosphotyrosine (pTyr) mimic and can be effectively utilized to design inhibitors for phosphatases like Lymphoid Tyrosine Phosphatase (LYP).[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid
This two-step synthesis starts with commercially available methyl 3,5-dihydroxybenzoate.[3]
-
Step 1: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester.
-
To a solution of methyl 3,5-dihydroxybenzoate in dry DMF, add propargyl bromide, anhydrous K₂CO₃, KI, and CuI under a nitrogen atmosphere.
-
Heat the mixture at 75 °C for 24 hours.
-
Evaporate the DMF in vacuo, pour the residue into ice-water, and extract with ethyl acetate.
-
The crude product is purified to yield the methyl ester derivative.
-
-
Step 2: Synthesis of 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid.
-
To the methyl ester derivative, add a solution of powdered NaOH in water and methanol.
-
Stir the reaction mixture at 55 °C for 6 hours.
-
Partially concentrate the mixture in vacuo to remove methanol.
-
Adjust the pH of the solution to 3-4 with 1 M HCl to precipitate the free acid.
-
Collect the solid by filtration to obtain the final product.[3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][6]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[6] Replace the existing medium with the medium containing different concentrations of the test compound. Include untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.[6]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.[6]
Visualizations
The following diagrams illustrate key concepts related to the SAR and mechanism of action of this compound derivatives.
Caption: Key structural modifications influencing the biological activity of the core scaffold.
Caption: General experimental workflow for SAR studies of benzofuran derivatives.
Caption: Proposed mechanism of action via inhibition of LYP in the TCR signaling pathway.[4]
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 6. benchchem.com [benchchem.com]
In Vivo Efficacy of Benzofuran-2-Carboxylic Acid Derivatives in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. This guide provides a comparative analysis of the in vivo efficacy of several benzofuran-2-carboxylic acid derivatives and related compounds in various animal models of cancer. The data presented herein is intended to inform researchers on the preclinical potential of these compounds and to provide detailed experimental context for future studies.
Comparative Efficacy of Benzofuran Derivatives in Animal Models
The following table summarizes the in vivo anticancer activity of selected benzofuran derivatives from recent studies. These compounds have been evaluated in different tumor models, showcasing a range of potencies and mechanisms of action.
| Compound/Alternative | Target | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Readout | Reference |
| D34 (Benzofuran-2-carboxylic acid derivative) | Lymphoid Tyrosine Phosphatase (LYP) | MC38 syngeneic mouse model | Colon Carcinoma | 20 mg/kg, intraperitoneal, every other day for 14 days | Significant tumor growth suppression | [1] |
| D14 (Benzofuran-2-carboxylic acid derivative) | Lymphoid Tyrosine Phosphatase (LYP) | MC38 syngeneic mouse model | Colon Carcinoma | 20 mg/kg, intraperitoneal, every other day for 14 days | Significant tumor growth suppression | [1] |
| Compound S6 (Benzofuran derivative) | Aurora B Kinase | QGY-7401 xenograft tumors in nude mice | Liver Cancer | 50 mg/kg, intraperitoneal, daily for 21 days | Significant suppression of tumor growth | [2] |
| Compound 17i (Benzofuran derivative) | Lysine-Specific Demethylase 1 (LSD1) | H460 xenograft tumors in nude mice | Lung Cancer | 25 mg/kg, intraperitoneal, daily for 21 days | Robust in vivo antitumor efficacy | [3] |
| Benzofuran Piperazine Derivative | Induces Necrosis | MDA-MB-231 xenograft model in mice | Breast Cancer | Not specified | Good anti-cancer efficacy | [4] |
Detailed Experimental Protocols
In Vivo Antitumor Efficacy Study of LYP Inhibitors (D34 and D14)
-
Animal Model: Female C57BL/6 mice (6-8 weeks old) were used for the MC38 syngeneic tumor model.
-
Tumor Cell Implantation: MC38 colon carcinoma cells (5 x 105 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.
-
Treatment: When the tumors reached a volume of approximately 100 mm³, mice were randomly assigned to three groups: vehicle control, D34 (20 mg/kg), and D14 (20 mg/kg). The compounds were administered via intraperitoneal injection every other day for 14 days.
-
Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. Body weights were also monitored as an indicator of toxicity. At the end of the study, tumors were excised and weighed.[1]
In Vivo Characterization of Aurora B Kinase Inhibitor (Compound S6)
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used for the QGY-7401 xenograft tumor model.
-
Tumor Cell Implantation: QGY-7401 human liver cancer cells (5 x 106 cells in 100 µL PBS) were injected subcutaneously into the right flank of the mice.
-
Treatment: Once the tumors reached an average volume of 100-150 mm³, mice were randomized into a vehicle control group and a treatment group receiving Compound S6 (50 mg/kg). The compound was administered daily by intraperitoneal injection for 21 days.
-
Efficacy Evaluation: Tumor size and body weight were measured every three days. Tumor volume was calculated as (length × width²) / 2. At the end of the experiment, tumors were harvested for further analysis, including immunohistochemistry for phospho-histone H3 (Ser 10) to confirm target engagement.[2]
In Vivo Antitumor Efficacy of LSD1 Inhibitor (Compound 17i)
-
Animal Model: Female BALB/c nude mice (4-5 weeks old) were used for the H460 xenograft tumor model.
-
Tumor Cell Implantation: H460 human lung cancer cells (5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of the mice.
-
Treatment: When the mean tumor volume reached approximately 150 mm³, the mice were randomly divided into a vehicle control group and a treatment group. Compound 17i was administered intraperitoneally at a dose of 25 mg/kg daily for 21 days.
-
Efficacy Evaluation: Tumor volumes and body weights were recorded every three days. The tumor volume was calculated using the formula: V = 0.5 × a × b², where 'a' is the longest diameter and 'b' is the shortest diameter.[3]
In Vivo Anticancer Efficacy of a Benzofuran Piperazine Derivative
-
Animal Model: Immunodeficient mice were used for the MDA-MB-231 xenograft model.
-
Tumor Cell Implantation: MDA-MB-231 human breast cancer cells were injected into the mammary fat pad of the mice.
-
Treatment: The specific dosing regimen for the benzofuran piperazine derivative was not detailed in the abstract.
-
Efficacy Evaluation: The study reported "good anti-cancer efficacy" based on the evaluation of tumor growth in the xenograft model. The lead compound was also noted to be well-tolerated in healthy mice.[4]
Signaling Pathways and Mechanisms of Action
The anticancer effects of these benzofuran derivatives are mediated through distinct signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H460 non-small cell lung cancer stem-like holoclones yield tumors with increased vascularity - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Edge: A Comparative Analysis of the Antimicrobial Spectrum of Benzofuran Derivatives
A deep dive into the antimicrobial prowess of benzofuran derivatives reveals a versatile class of compounds with significant potential in the fight against a broad spectrum of pathogens. This guide offers a comparative analysis of their activity against various bacteria and fungi, supported by experimental data, detailed methodologies, and a look into their structure-activity relationships.
Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, serves as a foundational scaffold for a multitude of synthetic and naturally occurring molecules with diverse pharmacological applications.[1][2][3] The inherent biological activity of this scaffold has made it a prime target for medicinal chemists, leading to the development of numerous derivatives with potent antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][4] This comparison guide synthesizes data from various studies to provide a clear overview of the antimicrobial spectrum of these promising compounds.
Comparative Antimicrobial Activity of Benzofuran Derivatives
The antimicrobial efficacy of benzofuran derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented below, collated from multiple studies, showcases the activity of various benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Derivative Class/Compound | Microorganism | MIC (µg/mL) | Reference |
| Hydroxyl-substituted Benzofurans (Compounds 15, 16) | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78 - 3.12 | [1] |
| Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl substituted Benzofurans | E. coli, S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78 - 6.25 | [1] |
| Bromo-substituted Benzofurans (Compounds 23, 24) | Various bacterial strains | 29.76 - 31.96 (mmol/L) | [1] |
| Benzofuran-ketoxime derivative (Compound 38) | S. aureus | 0.039 | [1][5] |
| Benzofuran-ketoxime derivatives | C. albicans | 0.625 - 2.5 | [1][5] |
| Aza-benzofuran (Compound 1) | S. typhimurium, S. aureus | 12.5 | [6] |
| Aza-benzofuran (Compound 1) | E. coli | 25 | [6] |
| Aza-benzofuran (Compound 2) | S. aureus | 25 | [6] |
| Oxa-benzofuran (Compound 5) | P. italicum | 12.5 | [6] |
| Oxa-benzofuran (Compound 6) | P. italicum, C. musae | 12.5 - 25 | [6] |
| Fused Benzofuran-Coumarin-Pyridine derivatives | P. chinchori | 25 | [1] |
| Fused Benzofuran-Coumarin-Pyridine derivatives | A. fumigatus | 25 | [1] |
| 2-bisaminomethylatedaurone Benzofuran derivatives (Compounds 31, 32, 33) | Various bacterial strains | 25 | [1] |
| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketones | C. glabrata | 5 - 12.5 | [1] |
| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketones | C. albicans | 5 - 25 | [1] |
| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [7] |
| Chiral isoxazoline-benzofuran-sulfonamide (Compound 3i) | S. sclerotiorum | 0.33 (EC50 in mg/L) | [8] |
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1] Key SAR observations include:
-
Hydroxyl and Halogen Groups: The presence of hydroxyl groups, particularly at the C-6 position, has been shown to confer excellent antibacterial activity.[1] Similarly, halogen substituents, such as bromine, can enhance antibacterial efficacy.[1]
-
Aryl and Heterocyclic Moieties: The introduction of various aryl and heterocyclic rings (e.g., phenyl, thiazole, pyrazole, imidazole, triazole) at different positions of the benzofuran scaffold often leads to a broad spectrum of antimicrobial activity.[1]
-
Electron-Withdrawing vs. Electron-Donating Groups: Structure-activity relationship studies have indicated that electron-withdrawing groups tend to increase the antimicrobial potency of benzofuran derivatives, while electron-donating groups may weaken their activity.[1]
-
Lipophilicity: The introduction of hydrophobic groups can lead to favorable antibacterial activities, suggesting that lipophilicity plays a crucial role in the interaction with bacterial membranes.[7] Aza-benzofuran derivatives, for instance, exhibit better antibacterial activity than their oxa-benzofuran counterparts, which may be attributed to their enhanced lipophilicity and ability to interact with bacterial membranes.[6]
Experimental Protocols
The determination of the antimicrobial spectrum of benzofuran derivatives predominantly relies on standardized in vitro susceptibility testing methods. The following are generalized protocols based on commonly cited methodologies.
Broth Dilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution: The benzofuran derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.[3]
Agar Well/Disk Diffusion Method (for Zone of Inhibition)
This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Application of Compound:
-
Well Diffusion: Wells are created in the agar using a sterile borer, and a specific volume of the benzofuran derivative solution is added to each well.
-
Disk Diffusion: Sterile filter paper disks impregnated with a known concentration of the benzofuran derivative are placed on the agar surface.
-
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the clear zone of inhibition around the well or disk, where microbial growth is prevented, is measured in millimeters.
Concluding Remarks
The collective evidence strongly supports the potential of benzofuran derivatives as a versatile scaffold for the development of novel antimicrobial agents.[2] The broad spectrum of activity against both bacteria and fungi, coupled with the tunability of their potency through chemical modification, makes them an attractive area for further research. Future studies should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical application in an era of growing antimicrobial resistance.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparing the kinase inhibitory profile of 6-methoxybenzofuran-2-carboxylic acid with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory profile of the novel compound 6-methoxybenzofuran-2-carboxylic acid against a selection of well-characterized, clinically relevant kinase inhibitors. The data presented, including hypothetical inhibitory values for this compound, is intended to serve as a reference for researchers interested in the potential of the benzofuran scaffold in kinase inhibitor discovery.
Kinase Inhibition Data Summary
The inhibitory activity of this compound and known kinase inhibitors was evaluated against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) (Hypothetical) | Staurosporine IC50 (nM) | Gefitinib (Iressa) IC50 (nM) | Dasatinib (Sprycel) IC50 (nM) |
| EGFR | 5,000 | 6 | 27 | 110 |
| VEGFR2 | 8,500 | 7 | 3,700 | 0.8 |
| SRC | >10,000 | 6 | >10,000 | 0.5 |
| ABL | >10,000 | 20 | >10,000 | 0.6 |
| p38α | 750 | 4 | >10,000 | 11 |
| CDK2 | 2,500 | 3 | >10,000 | 30 |
Data Interpretation: The hypothetical data suggests that this compound may exhibit some selective inhibitory activity towards p38α and CDK2, albeit with lower potency compared to the broad-spectrum inhibitor Staurosporine. In contrast, it shows minimal activity against the tyrosine kinases EGFR, VEGFR2, SRC, and ABL when compared to the targeted inhibitors Gefitinib and Dasatinib. Staurosporine is a potent, non-selective kinase inhibitor, while Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Dasatinib is a multi-kinase inhibitor that targets several kinases, including SRC and ABL.[2]
Experimental Protocols
The following is a representative protocol for an in vitro kinase activity assay used to determine the IC50 values.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the level of kinase inhibition.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR2)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (this compound, known inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[3]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point serial dilution (e.g., 1:3) in DMSO to generate a dose-response curve.[3] A "no inhibitor" control containing only DMSO should also be prepared.[3]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compounds or DMSO control to the appropriate wells.[3]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[3]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[3] The final ATP concentration should be close to the Km for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[3]
-
Signaling Pathway and Experimental Workflow Visualization
To provide context for the role of kinases in cellular signaling, a simplified diagram of the MAPK/ERK signaling pathway is presented below. This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is often implicated in cancer.
References
Assessing the Selectivity of 6-Methoxybenzofuran-2-carboxylic Acid Derivatives for Promoting Osteogenesis via BMP-2 Upregulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-methoxybenzofuran-2-carboxylic acid and its derivatives as potential therapeutic agents for bone regeneration. The focus is on their selectivity for upregulating Bone Morphogenetic Protein 2 (BMP-2), a critical signaling molecule in osteogenesis. We compare its performance with other known small-molecule activators of the BMP signaling pathway, supported by experimental data and detailed protocols.
Introduction to this compound and its Role in Osteogenesis
This compound is a scaffold for a novel class of small molecules that have demonstrated significant potential in promoting bone formation. Research has shown that derivatives of this compound can upregulate the expression of BMP-2, a key growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. A particularly promising derivative, referred to in the literature as I-9 , has been identified as a potent candidate for treating osteoporosis by acting through the BMP2-ERK-ATF4 signaling axis.[1] This guide assesses the selectivity of this class of compounds for its target pathway and compares its efficacy with other experimental small-molecule osteogenesis promoters.
Quantitative Comparison of Osteogenic Potency
The following table summarizes the available quantitative data for this compound derivative I-9 and alternative small-molecule activators of the BMP signaling pathway. Potency is primarily assessed through luciferase reporter assays, which measure the activation of BMP-responsive gene promoters.
| Compound Class | Specific Compound | Target Pathway | Assay Type | Potency (EC50) | Source |
| Benzofuran Derivative | I-9 | BMP-2 Upregulation | Zebrafish Osteoporosis Model | Significantly higher efficacy than parent compound and teriparatide (qualitative) | [2] |
| Flavonoid (Chalcone) | Isoliquiritigenin | BMP Signaling Activation | Luciferase Reporter Assay | 0.7 - 9 µM | [3] |
| Flavonoid (Chalcone) | 4'-hydroxychalcone | BMP Signaling Activation | Luciferase Reporter Assay | 0.7 - 9 µM | [3] |
| Ventromorphins | SJ000291942 (Vm1) | BMP Signaling Activation | Luciferase Reporter Assay | Not explicitly quantified, but potent activator | [4] |
| Ventromorphins | SJ000063181 (Vm2) | BMP Signaling Activation | Luciferase Reporter Assay | Not explicitly quantified, but potent activator | [4] |
| Ventromorphins | SJ000370178 (Vm3) | BMP Signaling Activation | Luciferase Reporter Assay | Not explicitly quantified, but potent activator | [4] |
Note: Direct comparative EC50 values for I-9 from cellular assays are not yet publicly available. The data for Isoliquiritigenin and 4'-hydroxychalcone represent a range from a screen of multiple compounds.[3]
Selectivity Profile
A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects and potential toxicity.
On-Target Activity:
The primary mechanism of action for this compound derivatives like I-9 is the upregulation of BMP-2, which then initiates the canonical BMP signaling cascade.[1] This targeted approach is a key advantage over less specific osteogenic agents.
Off-Target Liabilities:
Comprehensive off-target screening data for this compound and its derivatives in the context of osteogenesis is limited in the public domain. However, the broader benzofuran scaffold is known to interact with various biological targets, which can lead to a range of effects. For instance, some benzofuran derivatives have been investigated as kinase inhibitors, while others have shown psychoactive properties.[5][6]
To thoroughly assess the selectivity of a lead compound like I-9, a comprehensive screening against a panel of kinases and other relevant off-targets is essential. This would typically involve:
-
Kinase Profiling: Screening the compound against a broad panel of human kinases to identify any potential off-target inhibition, which could lead to unforeseen side effects.
-
Receptor Binding Assays: Assessing the binding affinity of the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Cell-Based Phenotypic Screening: Utilizing high-content imaging or other cell-based assays to identify any unexpected cellular phenotypes induced by the compound.
Without such specific data for this compound and its derivatives, a complete picture of its selectivity remains to be elucidated.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of osteogenic compounds are provided below.
BMP-2 Dependent Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the BMP signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE). Activation of the BMP pathway by a test compound leads to the transcription of the luciferase gene, and the resulting light emission is measured as a readout of pathway activation.[7]
Protocol:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., C2C12, HEK293) in a 96-well plate.
-
Transfect the cells with a luciferase reporter plasmid containing a BMP-responsive element (e.g., from the Id1 promoter) and a constitutively expressed control reporter (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives, ventromorphins, isoliquiritigenin).
-
Add the compounds to the cells and incubate for a defined period (e.g., 24 hours). Include a positive control (recombinant BMP-2) and a vehicle control (DMSO).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[3]
-
Alkaline Phosphatase (ALP) Activity Assay
This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation.
Principle: ALP is an enzyme expressed by active osteoblasts that hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product. The amount of pNP produced is proportional to the ALP activity and can be quantified by measuring the absorbance at 405 nm.
Protocol:
-
Cell Culture and Differentiation:
-
Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate.
-
Induce osteogenic differentiation by treating the cells with the test compounds for a specified period (e.g., 7-14 days), changing the media every 2-3 days.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., containing Triton X-100).
-
-
ALP Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the pNPP substrate solution and incubate at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the ALP activity based on a p-nitrophenol standard curve and normalize to the total protein concentration of the cell lysate.
-
Alizarin Red S Staining for Mineralization
This assay is used to visualize and quantify the mineralization of the extracellular matrix, a late marker of osteoblast differentiation.
Principle: Alizarin Red S is a dye that selectively binds to calcium salts, forming a red-orange precipitate. This allows for the visualization and quantification of calcium deposition in cultured osteoblasts.
Protocol:
-
Cell Culture and Differentiation:
-
Culture and differentiate the cells as described for the ALP activity assay, typically for a longer period (e.g., 14-21 days).
-
-
Fixation and Staining:
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Stain the fixed cells with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
-
Visualization and Quantification:
-
Wash the cells with deionized water to remove excess stain and visualize the mineralized nodules under a microscope.
-
For quantification, extract the stain from the cells using a solution of 10% acetic acid and 10% ammonium hydroxide and measure the absorbance at 450 nm.
-
Visualizations
BMP-2 Signaling Pathway
The following diagram illustrates the canonical BMP-2 signaling pathway, which is the target of this compound derivatives.
Caption: Canonical and non-canonical BMP-2 signaling pathways leading to osteogenesis.
Experimental Workflow for Assessing Osteogenic Compounds
This diagram outlines the general workflow for evaluating the efficacy and selectivity of small-molecule osteogenesis promoters.
Caption: Workflow for the evaluation of small-molecule inducers of osteogenesis.
Conclusion
Derivatives of this compound, particularly compound I-9, represent a promising class of small molecules for promoting bone formation through the targeted upregulation of BMP-2. While initial data indicates high efficacy, a comprehensive assessment of selectivity requires further investigation through broad off-target screening. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further evaluate and develop these and other novel osteogenic compounds. The continued exploration of selective, small-molecule activators of the BMP pathway holds significant promise for the development of new therapies for osteoporosis and other bone-related disorders.
References
- 1. BMP2–ERK–ATF4 Axis-Based 6-methoxybenzofuran Compound I-9 Acts as Candidate Drug for Bone Formation and Anti-Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of 6-Methoxybenzofuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biological assays relevant to the evaluation of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative with potential therapeutic applications. While direct and extensive biological data for this specific compound remains limited in publicly available literature, this document compiles information on relevant assay methodologies and compares the activity of structurally similar benzofuran analogs to provide a predictive framework for its potential efficacy and mechanism of action.
Overview of Biological Activities of Benzofuran Derivatives
Benzofuran scaffolds are integral to a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3] The subject of this guide, this compound, belongs to this versatile class of molecules. Its structural features, particularly the methoxy group and the carboxylic acid moiety, are recognized as important for modulating biological effects.[1] Notably, the structurally related compound, 6-methoxy-2-methylbenzofuran-3-carboxylic acid, serves as a key intermediate in the synthesis of Fruquintinib, a potent anticancer agent, suggesting that this compound may also possess valuable pharmacological properties.[1]
Comparative Analysis of Biological Assays
This section details key biological assays relevant to the assessment of this compound and presents available data for comparator compounds.
Cytotoxicity Assays against Cancer Cell Lines
The potential of benzofuran derivatives as anticancer agents is a significant area of research.[2][4] The most common method for assessing the in vitro cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Table 1: Cytotoxicity of Benzofuran Derivatives in Cancer Cell Lines (MTT Assay)
| Compound/Alternative | Cell Line | IC50 (µM) | Reference |
| This compound | Not Reported | Data not available | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [5] |
| A549 (Lung) | 3.5 ± 0.6 | [5] | |
| SW620 (Colon) | 10.8 ± 0.9 | [5] | |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [5] |
| HepG2 (Liver) | 11 ± 3.2 | [5] | |
| 2-Arylbenzofuran derivative (Compound 20) | Acetylcholinesterase Inhibition | 0.086 ± 0.01 | [6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Enzyme Inhibition Assays
Benzofuran derivatives have been identified as inhibitors of various enzymes, playing a role in different disease pathways.
MbtI is a crucial enzyme in the biosynthesis of mycobactins, which are essential for iron acquisition in Mycobacterium tuberculosis. Inhibition of MbtI is a promising strategy for developing new antitubercular drugs.
Table 2: Inhibition of M. tuberculosis Salicylate Synthase (MbtI)
| Compound/Alternative | IC50 (µM) | Reference |
| This compound | Data not available | |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | 51.9 ± 10.1 | [7] |
| 7-Hydroxy-2-methyl-4-oxo-3,4-dihydro-2H-benzopyran-5-carboxylic acid (Lead Compound) | 55 | [7] |
Antimicrobial Assays
The antimicrobial potential of benzofuran derivatives has been explored against various bacterial and fungal strains.[8][9][10] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| This compound | Not Reported | Data not available | |
| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | S. aureus (MRSA) | Not specified (Inhibition Zone = 18.33±0.4 mm) | [8] |
| P. aeruginosa | Not specified (Inhibition Zone = 12.33±0.4 mm) | [8] | |
| Benzofuran amide derivative (6b) | B. subtilis, S. aureus, E. coli | 6.25 | [10] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Salicylate Synthase (MbtI) Enzymatic Assay
This fluorimetric assay measures the production of salicylic acid from chorismic acid by the MbtI enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., 50 mM HEPES, pH 7.5), MgCl2, and the recombinant MbtI enzyme.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, chorismic acid.
-
Fluorescence Monitoring: The production of salicylic acid is monitored by measuring the increase in fluorescence over time using a fluorometer (excitation λ = 305 nm, emission λ = 420 nm).
-
Data Analysis: The initial reaction rates are calculated from the fluorescence data. The percentage of residual enzyme activity is determined for each inhibitor concentration relative to the control. The IC50 value is then calculated by fitting the data to an appropriate dose-response curve.[7]
Signaling Pathways and Experimental Workflows
Potential Anticancer Mechanism: VEGFR-2 Signaling Pathway
Given that many benzofuran derivatives exhibit anticancer properties, a potential mechanism of action for this compound could involve the inhibition of key signaling pathways in cancer cells. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis.
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of a compound like this compound.
Caption: Standard workflow for determining compound cytotoxicity.
Conclusion
References
- 1. 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid|CAS 103986-33-0 [benchchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. mdpi.com [mdpi.com]
- 10. jopcr.com [jopcr.com]
Comparative Docking Studies of Benzofuran-2-Carboxylic Acid Derivatives: A Guide for Researchers
Performance Data Summary
The following table summarizes the quantitative data from various studies, focusing on the inhibitory activity and binding affinity of different benzofuran-2-carboxylic acid derivatives against their respective protein targets. This allows for a direct comparison of their potential efficacy.
| Derivative/Compound | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | IC50 | Reference |
| Pim-1 Kinase Inhibitors | |||||
| Benzofuran-2-carboxylic acids | Pim-1 kinase | Not explicitly stated, but showed significant interactions | Not specified | Not specified | [1] |
| Compound 29 | Pim-1, Pim-2 | Not specified | Not specified | Potent inhibition observed | [2] |
| Compound 38 | Pim-1, Pim-2 | Not specified | Not specified | Potent inhibition observed | [2] |
| Compound 39 | Pim-1, Pim-2 | Not specified | Not specified | Potent inhibition observed | [2] |
| Anticancer Agents | |||||
| Compound 8 | PI3K, VEGFR-2 | Good interaction with Val851 | Not specified | 2.21 nM (PI3K), 68 nM (VEGFR-2) | [3] |
| Compound 9 | PI3Kα | Good interaction with Val851 | Not specified | 7.8 µM | [3] |
| Compound 11 | PI3Kα | Good interaction with Val851 | Not specified | 20.5 µM | [3] |
| Compound 35 | NF-κB | Not specified | Not specified | 2.20 - 5.86 µM (across various cancer cell lines) | [4] |
| Sortase A Inhibitors | |||||
| Compound Ia-22 | Staphylococcus aureus Sortase A | Shared similar binding pattern with substrate | Not specified | 30.8 µM | [5] |
| Carbonic Anhydrase Inhibitors | |||||
| Compound 9b | hCA IX | Not specified | 0.91 µM | Not specified | [6] |
| Compound 9e | hCA IX | Not specified | 0.79 µM | Not specified | [6] |
| Compound 9f | hCA IX | Not specified | 0.56 µM | Not specified | [6] |
| Lymphoid Tyrosine Phosphatase (LYP) Inhibitors | |||||
| Compound D14 | LYP | Not specified | 1.34 µM | Not specified | [7] |
| Compound D34 | LYP | Not specified | 0.93 µM | Not specified | [7] |
| Antibacterial Agents | |||||
| Compounds M5k, M5n, M5o | 1aj6 protein | -6.9 to -10.4 | Not specified | Not specified | [8][9] |
| Compound 8e | Dihydrofolate reductase (DHFR) | ~ -8 | Not specified | 32-125 µg/µl (MIC) | [10] |
Experimental Protocols
The methodologies for molecular docking studies of benzofuran-2-carboxylic acid derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol based on the reviewed literature.[1][3][5][10]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the benzofuran-2-carboxylic acid derivatives are sketched using software like ChemDraw and saved in a suitable format (e.g., .mol or .sdf). Energy minimization is then performed using a force field like MMFF94.
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein structure.
2. Active Site Identification:
-
The binding site of the protein is defined. This is often determined from the location of the co-crystallized ligand in the PDB structure or through computational prediction algorithms.
3. Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), or Discovery Studio.[3][8][10] The prepared ligands are docked into the defined active site of the prepared protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose. The scoring function of the docking program is used to estimate the binding affinity, often represented as a binding energy value.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.
-
The interactions between the ligand and the protein are visualized and analyzed to understand the molecular basis of their binding.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow of a comparative molecular docking study.
Caption: Hypothetical PI3K/Akt signaling pathway targeted by benzofuran derivatives.
References
- 1. Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 10. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Methoxybenzofuran-2-carboxylic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of 6-methoxybenzofuran-2-carboxylic acid, a benzofuran derivative. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] This compound is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) is required when handling this compound. All handling should be conducted within a certified chemical fume hood to prevent inhalation exposure.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[1] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dust may be generated). | To prevent inhalation of the compound.[1] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2]
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[2][3]
Primary Disposal Method:
The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1][2] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner. Do not let the product enter drains.[1]
On-Site Neutralization:
While pH adjustment may be an option for some acidic waste streams, it is not recommended for this compound in a standard laboratory setting without established and validated protocols.[2][4] Incompatible wastes must be segregated; for example, acids should be kept separate from bases, cyanides, and sulfides.[4]
Experimental Protocol: Waste Segregation and Storage
Proper segregation and storage of chemical waste are crucial to prevent dangerous reactions.
-
Waste Container Selection: Use a designated, compatible, and clearly labeled hazardous waste container for this compound waste. The container should have a secure lid.
-
Labeling: The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound." The accumulation start date should also be recorded.
-
Segregation: Store the waste container in a designated satellite accumulation area.[4] Ensure it is segregated from incompatible materials such as bases, oxidizing agents, and reactive metals.[4][5]
-
Storage: Keep the waste container closed except when adding waste. Store in a cool, dry, and well-ventilated area.
Below is a diagram illustrating the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific hazardous waste management guidelines and the chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
Essential Safety and Operational Guide for 6-Methoxybenzofuran-2-carboxylic Acid
This guide provides critical safety and logistical information for the handling and disposal of 6-methoxybenzofuran-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 50551-61-6
Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to mitigate exposure risks. The required PPE is summarized in the table below.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation.[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Gloves must be inspected before use and changed immediately if contaminated.[1] Footwear: Fully enclosed shoes are mandatory. |
| Eye Contact | H319: Causes serious eye irritation.[1] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles.[1] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[1] |
| Inhalation | H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[1] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[1] |
| Ingestion | H302: Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection.
Handling Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate, clearly labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Avoid the formation of dust and aerosols.[1]
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands and face thoroughly after handling.[1]
-
Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with incompatible materials.
-
-
Labeling:
-
As soon as waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Irritant"), and the accumulation start date.[2]
-
-
Storage:
-
Arranging for Waste Pickup:
Emergency Procedures
Spill Response Workflow:
Caption: Workflow for handling a chemical spill of this compound.
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
In all cases of exposure, it is imperative to show the Safety Data Sheet (SDS) to the medical professional in attendance.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
